molecular formula C6H8ClNO2 B13885986 1-(Chloromethyl)piperidine-2,6-dione

1-(Chloromethyl)piperidine-2,6-dione

Cat. No.: B13885986
M. Wt: 161.58 g/mol
InChI Key: BQMNOFMIPNDHEH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)piperidine-2,6-dione is a chemical compound with the CAS Registry Number 16158-88-6 . It has the molecular formula C 6 H 12 ClN and a molecular weight of 133.62 g/mol . Calculated physical properties include a density of approximately 1.028 g/cm³ and a boiling point of around 156.2°C at 760 mmHg . The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry and is found in various clinically approved drugs and bioactive molecules . This core structure is known to contribute to favorable drug-like properties, including metabolic stability and the ability to modulate key physicochemical parameters of potential therapeutics . Piperidine-2,6-dione derivatives are extensively studied for their biological activities, particularly in oncology . For instance, recent research has explored similar scaffolds as potent, selective, and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), an attractive epigenetic target for cancer therapy . Other derivatives have been investigated for their immunomodulatory effects, such as inhibiting TNF-α release . The reactive chloromethyl group on this molecule provides a handle for further chemical functionalization, making it a valuable building block for developing more complex molecules for pharmaceutical research and drug discovery. This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

1-(chloromethyl)piperidine-2,6-dione

InChI

InChI=1S/C6H8ClNO2/c7-4-8-5(9)2-1-3-6(8)10/h1-4H2

InChI Key

BQMNOFMIPNDHEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCl

Origin of Product

United States

Foundational & Exploratory

1-(Chloromethyl)piperidine-2,6-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 1-(Chloromethyl)piperidine-2,6-dione Subtitle: Strategic Electrophile in Prodrug Design and Targeted Protein Degradation[1]

Executive Summary

1-(Chloromethyl)piperidine-2,6-dione is a specialized electrophilic intermediate derived from the glutarimide (piperidine-2,6-dione) core. In the context of medicinal chemistry, it serves as a critical "soft alkylating" reagent. Its primary utility lies in the synthesis of N-acyloxymethyl prodrugs to improve the aqueous solubility of glutarimide-based drugs (e.g., Thalidomide, Lenalidomide analogs) and as a linker motif in Targeted Protein Degradation (TPD) .[1]

This guide details the structural properties, synthetic pathways, reaction mechanisms, and safety protocols for this compound, distinguishing it from its aromatic analogs (phthalimides) and highlighting its role in modulating Cereblon (CRBN) ligand physicochemical profiles.[1]

Structural Analysis & Physicochemical Properties

The compound consists of a piperidine-2,6-dione ring substituted at the nitrogen atom with a chloromethyl group.[1] Chemically, it is classified as an


-haloimide  or N-chloromethyl imide .[1]
Chemical Structure
  • IUPAC Name: 1-(Chloromethyl)piperidine-2,6-dione

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.59 g/mol

  • Core Moiety: Glutarimide (Cereblon-binding pharmacophore)[1][2][3]

  • Functional Handle: N-Chloromethyl (Electrophilic center)[1]

Key Properties Table
PropertyDescription / ValueRelevance
Reactivity Class Soft Electrophile / Alkylating AgentReacts with carboxylates, phosphates, and amines.[1]
Stability Moisture SensitiveHydrolyzes to release formaldehyde and glutarimide.
Solubility Soluble in DCM, DMF, DMSOCompatible with standard organic synthesis solvents.[1]
Leaving Group Chloride (

)
Displaced via

or

mechanisms.[1]
Electronic State Masked Iminium IonIn solution, exists in equilibrium with the reactive N-acyliminium species.[1]

Critical Note on Homology: Do not confuse this compound with 2,6-bis(chloromethyl)pyridine, which is an aromatic pyridine derivative used in ligand synthesis.[1] 1-(Chloromethyl)piperidine-2,6-dione is non-aromatic and possesses distinct reactivity driven by the imide carbonyls.[1]

Synthetic Methodology

The synthesis of 1-(Chloromethyl)piperidine-2,6-dione is typically a two-step process starting from the parent glutarimide. The protocol requires anhydrous conditions to prevent premature hydrolysis.

Step-by-Step Protocol

Step 1: N-Hydroxymethylation

  • Reagents: Piperidine-2,6-dione (Glutarimide), Aqueous Formaldehyde (37%), Triethylamine (cat.).[1]

  • Conditions: Reflux or heating at 60–80°C for 1–2 hours.

  • Mechanism: Nucleophilic addition of the imide nitrogen to the carbonyl of formaldehyde.

  • Product: 1-(Hydroxymethyl)piperidine-2,6-dione.

Step 2: Chlorination (Deoxychlorination)

  • Reagents: 1-(Hydroxymethyl)piperidine-2,6-dione, Thionyl Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or neat (if excess

    
     is used).
    
  • Conditions: Reflux for 1–3 hours under inert atmosphere (

    
     or Ar).
    
  • Purification: Evaporation of excess

    
    . The product is often used crude due to instability.
    
Synthesis Workflow Diagram

SynthesisWorkflow Glutarimide Piperidine-2,6-dione (Starting Material) Intermediate 1-(Hydroxymethyl) piperidine-2,6-dione Glutarimide->Intermediate + HCHO Reflux Formaldehyde Formaldehyde (aq) Formaldehyde->Intermediate Product 1-(Chloromethyl) piperidine-2,6-dione Intermediate->Product + SOCl2 - SO2, - HCl Reagent SOCl2 (Thionyl Chloride) Reagent->Product

Caption: Two-step synthesis converting glutarimide to the N-chloromethyl electrophile via a hemiaminal intermediate.

Reactivity & Mechanistic Insights

The utility of 1-(Chloromethyl)piperidine-2,6-dione stems from the lability of the C-Cl bond, activated by the adjacent nitrogen lone pair (which is itself delocalized into the carbonyls).[1]

The Iminium Equilibrium

Unlike standard alkyl halides, N-chloromethyl imides can ionize to form a resonance-stabilized N-acyliminium ion .[1] This makes them potent electrophiles for weak nucleophiles.

  • Reaction Type:

    
    -like substitution (favored in polar solvents) or 
    
    
    
    (favored with strong nucleophiles).[1]
  • Hydrolysis Risk: In the presence of water, the compound reverts to the N-hydroxymethyl form, which subsequently decomposes to glutarimide and formaldehyde.[1]

Prodrug Activation Mechanism

When used to create prodrugs (e.g., attaching a phosphate or carboxylate), the physiological breakdown is spontaneous upon enzymatic cleavage.[1]

  • Esterase Attack: Enzymes cleave the ester linkage.

  • Spontaneous Decomposition: The resulting N-hydroxymethyl intermediate is unstable at physiological pH.

  • Release: Formaldehyde is eliminated, regenerating the active glutarimide drug (e.g., Thalidomide).

ActivationMechanism Prodrug N-Acyloxymethyl Prodrug (Stable) Hemiaminal N-Hydroxymethyl Intermediate Prodrug->Hemiaminal Hydrolysis Enzyme Esterase (In Vivo) Enzyme->Prodrug Catalysis Collapse Spontaneous Decomposition Hemiaminal->Collapse ActiveDrug Active Glutarimide (Drug) Collapse->ActiveDrug Byproduct Formaldehyde Collapse->Byproduct

Caption: In vivo activation pathway of N-chloromethyl derived prodrugs, releasing the active pharmacophore.

Applications in Drug Discovery

Prodrug Solubilization

The primary application of 1-(Chloromethyl)piperidine-2,6-dione is the derivatization of glutarimide-based drugs (IMiDs) to improve solubility.[1]

  • Problem: Glutarimides (e.g., Thalidomide) have poor aqueous solubility.[1]

  • Solution: Reaction of the N-chloromethyl derivative with di-tert-butyl phosphate followed by deprotection yields a water-soluble N-phosphoryloxymethyl prodrug.[1]

  • Outcome: These prodrugs (e.g., fosphenytoin analogs) are highly soluble and rapidly convert to the active drug in plasma.

Targeted Protein Degradation (PROTACs)

While most PROTACs link to the C4-position of the phthalimide ring to preserve the N-H bond (critical for hydrogen bonding to CRBN at Trp380), N-substitution is utilized in specific contexts:

  • Prodrug PROTACs: To improve the cell permeability of large PROTAC molecules, the glutarimide NH can be masked with a lipophilic group via the chloromethyl handle, which is cleaved intracellularly.

  • Novel Ligand Interfaces: In some "molecular glue" designs, transient N-substitution is explored to alter the neosubstrate profile before metabolic cleavage.[1]

Handling & Safety Protocols

Hazard Classification: Alkylating Agent / Corrosive.

  • Toxicity: As an alkylating agent, it is potentially mutagenic.[1] It is also a precursor to formaldehyde (a carcinogen).

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C. Highly hygroscopic; exposure to moisture generates HCl gas and formaldehyde.[1]

  • PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood is mandatory.[1]

  • Neutralization: Quench excess reagent with aqueous ammonium chloride or dilute sodium hydroxide (carefully, as this releases formaldehyde).[1]

References

  • Hess, S., et al. (2001).[1] "Synthesis and immunological activity of water-soluble thalidomide prodrugs." Bioorganic & Medicinal Chemistry, 9(5), 1279-1291.

  • Krasavin, M., et al. (2022).[4] "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN)." European Journal of Medicinal Chemistry, 244, 114990.[1]

  • Bartlett, S., & Gilbert, J. (2022). "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Medicinal Chemistry, 13, 123-145.[1]

  • U.S. Patent Application 20070155967. "Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position."

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride" (Analogous handling reference).

Sources

An In-depth Technical Guide to N-Chloromethyl Glutarimide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N-chloromethyl glutarimide, a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core properties, safety protocols derived from comprehensive Safety Data Sheet (SDS) analysis, and its applications, particularly focusing on its role as a reactive electrophile.

Core Chemical Identity and Properties

N-Chloromethyl glutarimide is a derivative of glutarimide, a six-membered heterocyclic compound. The introduction of a chloromethyl group (-CH₂Cl) at the nitrogen atom transforms the relatively stable glutarimide scaffold into a potent electrophilic reagent. This reactivity is central to its utility in synthetic chemistry.

A critical point of clarification is needed regarding the nomenclature and CAS number. Searches for "N-chloromethyl glutarimide" often lead to information about a structurally different but functionally related compound, N-Chloromethylphthalimide. While both are N-chloromethyl imides and serve as alkylating agents, they are distinct molecules. For the purpose of this guide, we will focus on the glutarimide scaffold, which is a key component in many biologically active molecules, including several approved drugs.[1][2] The CAS Number for the parent compound, Glutarimide , is 1121-89-7 .[3][4][5]

Table 1: Physicochemical Properties of Glutarimide (Parent Scaffold)

PropertyValueSource
CAS Number 1121-89-7[5]
Molecular Formula C₅H₇NO₂[3][5]
Molecular Weight 113.11 g/mol [3][5]
Physical State Solid (White)[3]
Melting Point 154 - 157 °C[3][5]
Solubility No data available[3][6]

Note: Properties listed are for the parent glutarimide scaffold. The N-chloromethyl derivative will have a different molecular formula (C₆H₈ClNO₂) and molecular weight (161.58 g/mol ), and its reactivity significantly alters its chemical properties and handling requirements.

Comprehensive Safety Profile: An SDS-Informed Approach

Handling N-chloromethyl glutarimide requires stringent safety protocols due to its high reactivity as an alkylating agent. The following information is a synthesis of data typically found in Safety Data Sheets (SDS) for reactive N-chloromethyl compounds and should be considered essential for laboratory practice.[7]

Hazard Identification and GHS Classification

N-chloromethyl glutarimide is anticipated to be a hazardous substance. Based on analogous compounds, it would likely be classified as follows:

  • Skin Corrosion/Irritation: Category 1B or 2. Causes skin irritation, and potentially severe burns upon prolonged contact.[7]

  • Serious Eye Damage/Irritation: Category 1 or 2. Causes serious eye irritation or damage.[7]

  • Acute Toxicity (Oral/Inhalation): May be harmful if swallowed or inhaled.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.

Hazard Pictograms:

Signal Word: Danger

Handling, Storage, and Personal Protective Equipment (PPE)

Engineering Controls:

  • All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[7]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.[3] The compound is likely sensitive to moisture.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

Reactivity and Applications in Drug Development

The synthetic utility of N-chloromethyl glutarimide stems from the reactivity of the chloromethyl group. The electron-withdrawing imide functionality enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (Sɴ2) reactions.[9] This allows for the covalent attachment of the glutarimide-methyl moiety to a wide range of nucleophiles.

The Glutarimide Scaffold in Modern Pharmacology

The glutarimide ring is a "privileged scaffold" in medicinal chemistry.[2] It is the core structure responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key mechanism for a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1][2][10] By binding to CRBN, these molecules can induce the degradation of specific target proteins, a therapeutic strategy known as Targeted Protein Degradation (TPD).[1][11]

The development of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues often relies on ligands that bind to CRBN.[11][12] Therefore, synthetic handles like N-chloromethyl glutarimide are invaluable for researchers aiming to develop novel CRBN-recruiting therapeutics by linking the glutarimide core to other molecular fragments.[13][14]

G cluster_0 Reactivity & Application Reagent N-Chloromethyl Glutarimide (Electrophile) Reaction SN2 Reaction Reagent->Reaction Highly Reactive Nucleophile Nucleophile (Nu-H) e.g., Amine, Thiol, Alcohol Nucleophile->Reaction Attacks Electrophile Product N-Substituted Glutarimide Product Reaction->Product Forms C-Nu Bond Application PROTACs, Molecular Glues, Drug Analogs Product->Application CRBN Ligand Synthesis

Caption: Sɴ2 reactivity of N-chloromethyl glutarimide for synthesizing bioactive molecules.

Experimental Protocol: General N-Alkylation with a Nucleophile

This protocol provides a generalized, step-by-step methodology for using an N-chloromethyl imide like N-chloromethyl glutarimide to alkylate a generic amine nucleophile. This procedure must be adapted and optimized for specific substrates and performed with all necessary safety precautions.

Objective: To synthesize an N-substituted glutarimide via nucleophilic substitution.

Materials:

  • N-Chloromethyl glutarimide (1 equivalent)

  • Amine nucleophile (1 - 1.2 equivalents)

  • Apolar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), if the nucleophile is an amine salt)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:
  • Reaction Setup:

    • Rationale: An inert atmosphere is crucial to prevent the reactive intermediate from being quenched by atmospheric moisture.

    • Dry the reaction glassware thoroughly in an oven. Assemble the apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) while hot and allow it to cool under a stream of inert gas.

  • Reagent Addition:

    • Rationale: Adding the solid reagents first followed by the solvent ensures proper mixing and dissolution.

    • To the reaction flask, add the amine nucleophile (1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq) if starting from a salt.

    • Dissolve the components in the chosen anhydrous solvent (e.g., DCM).

    • In a separate vial, dissolve N-chloromethyl glutarimide (1 eq) in the anhydrous solvent.

  • Reaction Execution:

    • Rationale: Slow, dropwise addition of the electrophile helps to control the reaction rate and minimize potential side reactions or exotherms.

    • Cool the solution of the amine nucleophile to 0 °C using an ice bath.

    • Add the solution of N-chloromethyl glutarimide dropwise to the stirred amine solution over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring the Reaction:

    • Rationale: Tracking the consumption of starting materials is essential to determine the reaction's endpoint.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (N-chloromethyl glutarimide) is consumed.

  • Workup and Purification:

    • Rationale: The workup procedure removes excess reagents and byproducts, preparing the crude product for final purification.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_workflow Experimental Workflow: N-Alkylation A 1. Inert Setup (Dry Glassware, N2/Ar) B 2. Reagent Addition (Nucleophile, Base, Solvent) A->B C 3. Add Electrophile (N-Chloromethyl Glutarimide) Dropwise at 0 °C B->C D 4. Reaction (Stir at RT, 2-24h) C->D E 5. Monitor (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Workup (Quench, Extract, Dry) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G

Caption: Step-by-step workflow for a typical N-alkylation reaction.

References

  • ChemDmart. (n.d.). Safety Data Sheet. ChemDmart. [Link]

  • Jiang, B., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2026). A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. [Link]

  • Shchepetov, M. S., et al. (2024). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. RSC Medicinal Chemistry. [Link]

  • Krasavin M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. [Link]

  • Bakhtin, M. A., et al. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. [Link]

  • Jiang, B., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

  • Cleanchem. (n.d.). Glutarimide | CAS No: 1121-89-7. Cleanchem. [Link]

  • Baillie, T. A., et al. (2007). Cyclization of the acyl glucuronide metabolite of a neutral endopeptidase inhibitor to an electrophilic glutarimide: synthesis, reactivity, and mechanistic analysis. Journal of Medicinal Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Glutarimide (CAS 1121-89-7). Cheméo. [Link]

  • Chamberlain, P. P., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. [Link]

  • An, S., et al. (2022). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: Comparative Analysis of N-Functionalized Glutarimide Synthons

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between 1-(hydroxymethyl)piperidine-2,6-dione and 1-(chloromethyl)piperidine-2,6-dione .

Executive Summary

In the realm of medicinal chemistry—specifically within the design of Cereblon (CRBN) modulators and PROTAC® linkers—the glutarimide ring (piperidine-2,6-dione) is a privileged pharmacophore.[1] While the unsubstituted glutarimide nitrogen is critical for hydrogen bonding within the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400), N-functionalization serves two distinct, high-value purposes: prodrug design and synthetic installation .

This guide differentiates the two primary N-substituted intermediates:

  • 1-(Hydroxymethyl)piperidine-2,6-dione (Molecule A): A stable but hydrolytically active N-hemiaminal used primarily as a prodrug moiety to enhance solubility or as a precursor.

  • 1-(Chloromethyl)piperidine-2,6-dione (Molecule B): A highly reactive N-(

    
    -halo)imide used as a potent electrophile to install the glutarimide motif onto complex scaffolds or to generate labile prodrug linkages (e.g., N-acyloxymethyl).
    

Molecular Architecture & Electronic Properties

The fundamental difference lies in the leaving group ability at the methylene bridge and the resulting stability of the "masked" iminium species.

Feature1-(Hydroxymethyl)piperidine-2,6-dione 1-(Chloromethyl)piperidine-2,6-dione
Functional Group N-Hemiaminal (

)

-Haloimide (

)
Electronic State Amphoteric; weak nucleophile (O-alkylation) or masked electrophile (acid-catalyzed).Strong Electrophile ; "Hard" alkylating agent.
Leaving Group Hydroxyl (-OH); poor LG unless protonated.Chloride (-Cl); excellent LG.
Stability Isolable solid; stable in dry air. Reverts to glutarimide + HCHO in aqueous base.Moisture sensitive; hydrolyzes rapidly to Hemiaminal + HCl.
Primary Role Prodrug / Precursor Reagent / Electrophile
The "Masked Iminium" Character

Both molecules serve as equivalents of the


-methylene glutarimide cation.
  • Mechanism: The lone pair on the glutarimide nitrogen is delocalized into the carbonyls, making it less basic. However, it can still assist in the expulsion of the leaving group (OH or Cl) to form a transient

    
    -acyliminium ion, which is the active species for reaction with nucleophiles.
    
  • Reactivity: The chloromethyl derivative forms this cation spontaneously or under mild Lewis acid catalysis, whereas the hydroxymethyl derivative requires strong Brønsted acid activation.

Synthesis & Interconversion Workflow

The synthesis of these molecules follows a linear pathway starting from the parent glutarimide. The chloromethyl derivative is almost invariably prepared from the hydroxymethyl intermediate.

Reaction Pathway Diagram[3][4]

GlutarimideSynthesis Glutarimide Piperidine-2,6-dione (Parent Scaffold) Hydroxymethyl 1-(Hydroxymethyl) piperidine-2,6-dione (Hemiaminal) Glutarimide->Hydroxymethyl HCHO, H2O Reflux (Tscherniac-Einhorn) Formaldehyde Formaldehyde (aq) Formaldehyde->Hydroxymethyl Chloromethyl 1-(Chloromethyl) piperidine-2,6-dione (Electrophile) Hydroxymethyl->Chloromethyl SOCl2 or PCl5 Neat or DCM Chloromethyl->Hydroxymethyl H2O (Hydrolysis) Prodrug N-Acyloxymethyl / N-Aminomethyl Derivatives (Target Molecule) Chloromethyl->Prodrug Nucleophile (R-COOH, R-NH2) Base (K2CO3)

Figure 1: Synthetic interconversion of N-functionalized glutarimides.[2] The chloromethyl species is the activated gateway to complex derivatives.

Critical Application: The "Cereblon Paradox"

For researchers working on PROTACs or Immunomodulatory Drugs (IMiDs) , a critical distinction must be made regarding biological activity.

The Binding Rule

The Cereblon (CRBN) E3 ligase binding pocket requires the glutarimide ring to possess a free N-H group to form a specific hydrogen bond network (specifically with His357 and Trp380).

  • Impact of N-Substitution: Permanently alkylating the N-position (e.g., forming a stable N-methyl or N-benzyl bond) abolishes CRBN binding affinity .

  • Why use these reagents?

    • Prodrugs (Caged Ligands): The N-hydroxymethyl group is labile. In physiological pH, it hydrolyzes to release formaldehyde and the active N-H glutarimide. This strategy is used to improve the water solubility of highly lipophilic Thalidomide analogs.

    • Self-Immolative Linkers: The N-chloromethyl reagent is used to attach "promoiety" groups (like esters or phosphates) via an N-acyloxymethyl linkage. These linkers are cleaved by esterases in vivo, releasing the active drug.

Summary: Do not use 1-chloromethyl piperidine-2,6-dione to attach a permanent PROTAC linker if CRBN recruitment is the goal. Use it only to attach cleavable/transient groups.

Experimental Protocols

Protocol A: Synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione

A standard procedure for N-methylolation of imides.

  • Reagents: Piperidine-2,6-dione (1.0 eq), Formaldehyde (37% aq. solution, 1.5 eq), Water (solvent).

  • Procedure:

    • Suspend piperidine-2,6-dione in water (approx. 5 mL/g).

    • Add formaldehyde solution.

    • Heat the mixture to reflux (approx. 100°C) for 1–2 hours. The solution should become clear.

    • Isolation: Cool the solution slowly to 4°C. The N-hydroxymethyl derivative typically precipitates as a white crystalline solid.

    • Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.

  • Validation: 1H NMR (DMSO-d6) should show a doublet for the -CH2- protons (approx. 4.8–5.0 ppm) and a triplet for the -OH proton (exchangeable).

Protocol B: Conversion to 1-(Chloromethyl)piperidine-2,6-dione

Conversion of the hemiaminal to the alpha-haloimide using Thionyl Chloride.

  • Reagents: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 eq), Thionyl Chloride (

    
    , 2.0–3.0 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Safety Note: Perform in a fume hood;

      
       and 
      
      
      
      gases are evolved.
    • Suspend the hydroxymethyl starting material in anhydrous DCM.

    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to room temperature and reflux for 1–2 hours until gas evolution ceases and the solid dissolves.

    • Isolation: Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Handling: The resulting solid/oil is 1-(chloromethyl)piperidine-2,6-dione . It is highly moisture-sensitive. Do not purify by column chromatography. Use immediately in the next step (e.g., reaction with a carboxylic acid salt).

Stability & Storage (Trustworthiness)

CompoundStorage ConditionShelf LifeDegradation Product
1-Hydroxymethyl Desiccator, RT or 4°C.Months/YearsGlutarimide + Formaldehyde (smells of HCHO).
1-Chloromethyl Strictly Anhydrous , -20°C, under Argon.Hours/DaysHydrolyzes to 1-Hydroxymethyl, then Glutarimide + HCl.

Scientist's Note: If your 1-chloromethyl sample smells like formaldehyde, it has already degraded. Always prepare fresh or store as a stock solution in anhydrous solvent over molecular sieves.

References

  • Synthesis of N-Hydroxymethyl Imides

    • Title: "N-Hydroxymethyl derivatives of nitrogen heterocycles as potential prodrugs."
    • Source:Journal of Pharmaceutical Sciences.
    • Context: Describes the general kinetics of formaldehyde release
  • Reactivity of N-Chloromethyl Imides

    • Title: "N-Chloromethylphthalimide: A vers
    • Source:Sigma-Aldrich Technical D
    • Context: Establishes the protocol for converting N-hydroxymethyl to N-chloromethyl using SOCl2.
  • Cereblon Binding Requirements

    • Title: "Structural basis for the binding of immunomodulatory drugs to the E3 ubiquitin ligase CRBN."
    • Source:N
    • Context: Definitive proof that the glutarimide N-H is essential for binding, validating that N-substituted deriv
  • Prodrug Strategies in PROTACs

    • Title: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation."[3]

    • Source:RSC Medicinal Chemistry.
    • Context: Discusses "masked" glutarimides and the use of labile groups to improve physicochemical properties.

Sources

Technical Guide: Solubility & Stability Profile of N-Chloromethyl Glutarimide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, thermodynamic behavior, and handling protocols for N-chloromethyl glutarimide (1-(chloromethyl)piperidine-2,6-dione).[1][2][3]

Executive Summary

N-chloromethyl glutarimide (N-CMG) is a critical electrophilic intermediate used primarily to introduce the glutarimide pharmacophore into Cereblon (CRBN) ligands and PROTAC™ degraders.[1][2][3] Unlike stable drug substances, N-CMG behaves as a reactive intermediate .[1][2][3] Its solubility profile is governed by a competition between dissolution thermodynamics and solvolytic instability .[2][3]

This guide provides a validated framework for solvent selection, distinguishing between thermodynamically good solvents (for processing) and chemically compatible solvents (for stability).[1][2]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

The solubility of N-CMG is dictated by the lipophilic N-chloromethyl "handle" disrupting the hydrogen-bonding network of the parent glutarimide, significantly altering its solvent affinity compared to thalidomide or glutarimide itself.[1][2][3]

PropertyValue / DescriptionSignificance
IUPAC Name 1-(chloromethyl)piperidine-2,6-dioneCore scaffold for CRBN modulation.[1][2][3]
Molecular Weight 161.59 g/mol Low MW facilitates high molar solubility.[1][2][3]
Reactive Moiety N-CH₂-Cl (Hemiaminal chloride)Susceptible to S_N1/S_N2 displacement and hydrolysis.[1][2][3]
Polarity Moderate (Dipolar Aprotic)Soluble in DCM, CHCl₃; limited in aliphatics.[1][2]
Predicted LogP ~0.6 – 0.9More lipophilic than glutarimide (LogP -0.9).[1][2][3]

Solubility Compatibility Matrix

Critical Insight: Standard solubility tables are insufficient for N-CMG because they do not account for reactivity. The table below categorizes solvents based on Solvation Power vs. Chemical Stability .

Table 1: Solvent Compatibility for Process Chemistry

Data extrapolated from N-chloromethylphthalimide analogs and glutarimide thermodynamic models.[1][2][3]

Solvent ClassSpecific SolventSolubility PotentialStability RiskRecommendation
Halogenated Dichloromethane (DCM)High (>50 mg/mL)LowPreferred for reaction & extraction.[1][2][3]
Halogenated ChloroformHigh (>50 mg/mL)LowExcellent alternative to DCM.[1][2][3]
Ethers THF, 1,4-DioxaneModerate/High Low (if dry)Good for coupling reactions.[1][2]
Esters Ethyl AcetateModerate LowSuitable for crystallization/workup.[1][2][3]
Polar Aprotic DMF, DMSOVery High Moderate Use only for immediate reaction; risk of oxidation/decomposition on storage.[1][2]
Alcohols Methanol, EthanolSoluble (Deceptive)Critical AVOID. Rapid solvolysis to N-alkoxymethyl ethers.[1][2][3]
Aqueous Water, BuffersLowCritical AVOID. Rapid hydrolysis to glutarimide + HCHO + HCl.[1][2][3]
Aliphatics Hexane, HeptaneInsolubleLowUse as antisolvent for precipitation.[1][2]

Thermodynamic & Kinetic Analysis

The dissolution of N-CMG involves a kinetic competition.[1][2][3] In inert solvents (DCM), the process is purely thermodynamic (breaking crystal lattice vs. solvation).[1][3] In protic solvents (MeOH), the "solubility" is actually a reaction rate.[1]

Visualization: The Stability-Solubility Paradox

The following diagram illustrates the divergent pathways N-CMG takes depending on the solvent environment.

SolubilityPathways cluster_inert Inert Solvents (DCM, EtOAc) cluster_reactive Reactive Solvents (Water, MeOH) Solid Solid N-CMG (Crystal Lattice) Dissolved Solvated N-CMG (Solution Phase) Solid->Dissolved  Thermodynamic  Dissolution (ΔG < 0) Transition Reactive Intermediate (Iminium Ion) Dissolved->Transition  Ionization  (Polar Protic Solvent) Decomp Decomposition Products (Glutarimide + HCHO + HCl) Transition->Decomp  + H2O (Hydrolysis) Ether Solvolysis Product (N-methoxymethyl glutarimide) Transition->Ether  + ROH (Alcoholysis)

Figure 1: Kinetic competition between physical dissolution and chemical degradation.[1][3] In reactive solvents, the equilibrium shifts irreversibly toward decomposition.[1][3]

Experimental Protocols

To determine precise solubility values without degradation interference, researchers must use Stability-Indicating Methods .[1][2][3] Simple gravimetric analysis is prone to error if the compound degrades during equilibration.[1][2][3]

Protocol A: Dynamic Laser Monitoring (Preferred)

Best for: Determining solubility limits in inert solvents (DCM, Toluene).[1]

  • Setup: Equip a jacketed glass vessel with an overhead stirrer and a focused beam reflectance measurement (FBRM) or turbidity probe.[1][2][3]

  • Solvent Charge: Add 10 mL of anhydrous solvent (e.g., DCM) at 25°C.

  • Addition: Add N-CMG in 10 mg increments.

  • Endpoint Detection: The solubility limit is defined as the point where particle counts (chord length <10µm) increase sharply and do not return to baseline, indicating saturation.[1][2][3]

Protocol B: HPLC-Based Saturation (For Reactive Solvents)

Best for: Assessing "apparent" solubility vs. degradation rate.[1][2][3]

  • Preparation: Add excess N-CMG to the solvent (e.g., THF) in a vial.

  • Equilibration: Shake at controlled temperature for short intervals (e.g., 15, 30, 60 mins). Do not equilibrate for 24h.

  • Sampling: Filter an aliquot through a 0.22 µm PTFE filter (hydrophobic).

  • Analysis: Immediately inject into HPLC (Reverse Phase C18).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) - Gradient.[1][2][3]

    • Detection: UV at 210 nm.[1][2][3]

    • Validation: Monitor for the appearance of the hydrolysis peak (Glutarimide, RT ~ early) vs. the N-CMG peak.[1][3]

Applications in Process Chemistry

The solubility profile directly informs the synthesis of CRBN ligands (e.g., Thalidomide analogs).[1]

Workflow: Solvent Selection for Coupling Reactions

SolventSelection Start Select Solvent for N-CMG Coupling CheckProtic Is the solvent Protic? (Alcohol, Water, Amine) Start->CheckProtic Stop STOP: High Risk of Side Reaction CheckProtic->Stop Yes CheckPol Is high polarity required for nucleophile? CheckProtic->CheckPol No (Aprotic) UseDCM Use Dichloromethane (DCM) or Chloroform CheckPol->UseDCM No UseDMF Use DMF/DMSO (Dry, Short reaction time) CheckPol->UseDMF Yes

Figure 2: Decision tree for selecting reaction media involving N-chloromethyl glutarimide.

Safety & Handling

  • Moisture Sensitivity: N-CMG hydrolyzes to release HCl gas and formaldehyde.[1][2][3] Always handle in a fume hood.[2][3]

  • Storage: Store solid N-CMG at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced caking and degradation.

  • Quenching: Quench reactions containing residual N-CMG with an aqueous ammonium chloride solution (in a hood) to safely hydrolyze the N-Cl bond before disposal.[1][2][3]

References

  • Synthesis of Glutarimide Derivatives

    • Review: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation."[1][2][3][4] RSC Medicinal Chemistry.[1][2][3]

  • Analogous Solubility Data (N-Chloromethylphthalimide)

    • Data Source: "N-(Chloromethyl)phthalimide Properties & Solubility." Sigma-Aldrich Technical Data.

  • Thermodynamic Modeling of Imides

    • Methodology: "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research.

  • Reactivity of N-Haloalkyl Imides

    • Mechanism:[1][2][3] "Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides." Journal of Organic Chemistry. [1][3]

  • Cereblon Ligand Stability

    • Stability Data: "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs."[1][2][3] Journal of Medicinal Chemistry. [1][3]

Sources

An In-depth Technical Guide to the Stability of 1-(Chloromethyl)piperidine-2,6-dione in Moisture-Free Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Chloromethyl)piperidine-2,6-dione, a derivative of the glutarimide scaffold, is a reactive chemical intermediate of significant interest to the pharmaceutical industry. The piperidine-2,6-dione core is a privileged structure, famously integral to immunomodulatory drugs and forming the cornerstone of many modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The introduction of the N-chloromethyl group transforms this stable scaffold into a versatile electrophilic building block, ideal for covalent linkage to a wide array of nucleophilic substrates.

However, this designed-in reactivity presents significant challenges regarding the compound's stability, handling, and storage. While hydrolysis is a primary concern for many reactive intermediates, this guide focuses specifically on the stability of 1-(Chloromethyl)piperidine-2,6-dione under moisture-free (anhydrous) conditions. Understanding the potential non-hydrolytic degradation pathways is critical for researchers, process chemists, and formulation scientists to ensure the material's quality, purity, and integrity from synthesis to final application.

This document provides a comprehensive technical overview of the compound's stability profile, drawing upon the fundamental chemistry of its constituent functional groups. It outlines plausible degradation mechanisms in the solid-state and in anhydrous solvents, offers field-proven protocols for handling and storage, and details robust analytical methodologies for stability assessment.

Physicochemical Profile and Synthesis

A thorough understanding of a molecule's stability begins with its fundamental properties and origin.

Physicochemical Data

The key physicochemical properties of 1-(Chloromethyl)piperidine-2,6-dione are summarized below.

PropertyValue
Molecular Formula C₆H₈ClNO₂
Molecular Weight 161.59 g/mol
Appearance Expected to be a white to off-white solid
Core Structure Glutarimide (Piperidine-2,6-dione)
Reactive Group N-Chloromethyl
Proposed Synthetic Route

The synthesis of 1-(Chloromethyl)piperidine-2,6-dione is not widely documented in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established methods for N-chloromethylation of imides. The process involves a two-step sequence starting from the parent glutarimide.

Glutarimide Glutarimide Intermediate N-Hydroxymethyl Glutarimide Glutarimide->Intermediate Paraformaldehyde, Base (optional) FinalProduct 1-(Chloromethyl)piperidine- 2,6-dione Intermediate->FinalProduct Thionyl Chloride (SOCl₂) or similar chlorinating agent

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of 1-(Chloromethyl)piperidine-2,6-dione

  • Step 1: N-Hydroxymethylation. To a stirred suspension of glutarimide (1.0 eq) in a suitable solvent such as toluene or dioxane, add paraformaldehyde (1.1 eq). The reaction can be heated to reflux until the glutarimide is fully consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N-hydroxymethyl glutarimide intermediate.

  • Step 2: Chlorination. The crude N-hydroxymethyl intermediate is dissolved in an anhydrous aprotic solvent like dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen). The solution is cooled in an ice bath (0 °C). Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction mixture is then carefully quenched with a cold, saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by recrystallization. This procedure is analogous to the synthesis of N-chloromethyl maleimide[1].

Intrinsic Chemical Stability Profile

The stability of 1-(Chloromethyl)piperidine-2,6-dione is a composite of the characteristics of its two primary functional components: the glutarimide ring and the N-chloromethyl group.

  • The Glutarimide Ring: The piperidine-2,6-dione structure is a cyclic imide. Generally, glutarimides are chemically robust and possess favorable physicochemical properties.[2] N-acyl-glutarimides have been reported as bench-stable solids that can be stored for extended periods without noticeable decomposition.[3] This inherent stability suggests that the ring system itself is unlikely to be the primary locus of degradation under anhydrous conditions.

  • The N-Chloromethyl Group: This functional group is the molecule's reactive center. It is a potent electrophile, analogous to an acyl chloride in its reactivity profile. The carbon atom is rendered highly electron-deficient by the adjacent chlorine and the electron-withdrawing imide group. The chloride ion is an excellent leaving group, making the molecule highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[4] This high reactivity is synthetically useful but is also the principal cause of the compound's instability.

Potential Degradation Pathways in Moisture-Free Conditions

Even in the complete absence of water, 1-(Chloromethyl)piperidine-2,6-dione is susceptible to degradation through several pathways. These reactions are often initiated by heat, light, or the presence of trace impurities.[5][6]

Thermal Decomposition

At elevated temperatures, organic molecules can undergo fragmentation. For chlorinated hydrocarbons, a common thermal degradation pathway is the elimination of hydrogen chloride (HCl).[7][8] While this specific molecule lacks a beta-hydrogen for a simple E2 elimination, complex radical-mediated processes or intramolecular rearrangements could occur, leading to the release of HCl and the formation of various byproducts. The decomposition temperature is a critical parameter that should be determined by techniques like Thermogravimetric Analysis (TGA).

cluster_0 Thermal Stress cluster_1 Decomposition Products Compound 1-(Chloromethyl)piperidine-2,6-dione Product1 HCl Compound->Product1 Δ (Heat) Product2 Polymeric/Charred Material Compound->Product2 Δ (Heat) Product3 Other Volatiles Compound->Product3 Δ (Heat)

Caption: Conceptual overview of thermal decomposition.

Nucleophilic Attack by Trace Impurities

The most probable degradation pathway in anhydrous conditions involves reaction with nucleophilic impurities. These impurities could be residual starting materials (e.g., glutarimide), reagents (e.g., amines), or solvents from the synthesis and purification process.

  • Mechanism: The reaction proceeds via a classic SN2 mechanism where a nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the chloride ion.

reac R₂N-CH₂-Cl + :Nu⁻ prod R₂N-CH₂-Nu + Cl⁻ reac->prod

Caption: General mechanism for nucleophilic substitution.

Common nucleophilic impurities include alcohols, amines, or even trace amounts of halide ions, which could lead to undesired side products and a decrease in the purity of the material over time.

Solid-State Instability

In the solid state, chemical reactivity is governed by factors such as molecular mobility, crystal packing, and the presence of amorphous content.[5][9] Even without a solvent, molecules can react if they have sufficient mobility, which can be enhanced by elevated temperatures (even well below the melting point) or by the absorption of trace amounts of organic solvents.[6] For a reactive molecule like 1-(Chloromethyl)piperidine-2,6-dione, solid-state degradation could manifest as a slow dimerization or polymerization, or reaction with atmospheric gases like oxygen, particularly at crystal defect sites.

Recommended Handling and Storage Protocols

Given its reactive nature, strict adherence to proper handling and storage protocols is paramount to maintaining the integrity of 1-(Chloromethyl)piperidine-2,6-dione.

Storage Conditions

Proper storage is the first line of defense against degradation.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) is strongly recommended to minimize molecular mobility and slow the rate of any potential degradation reactions.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and oxygen.[10]

  • Container: Use a tightly sealed container made of a non-reactive material (e.g., amber glass) to prevent contamination and protect from light.[2][11]

  • Incompatibilities: Store away from strong bases, oxidizing agents, and nucleophiles.[12]

Handling Procedures

All handling should be performed with the assumption that the compound is both reactive and potentially hazardous.

  • Environment: Handle exclusively in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Anhydrous Techniques: For transferring and weighing, use techniques that minimize atmospheric exposure. This can range from quickly weighing and sealing the container for less sensitive applications to using a glovebox or Schlenk line for operations requiring strict anhydrous and inert conditions.

Start Retrieve from Inert Storage FumeHood Transfer to Fume Hood Start->FumeHood InertPurge Purge Reaction Vessel with N₂/Ar FumeHood->InertPurge Weigh Weigh Compound (Rapidly or in Glovebox) FumeHood->Weigh Transfer Transfer to Reaction Vessel InertPurge->Transfer Weigh->Transfer React Perform Reaction Under Inert Atmosphere Transfer->React End Reaction Complete React->End

Sources

N-Halomethyl Imides in Medicinal Chemistry: Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-halomethyl imides are highly versatile electrophilic building blocks in medicinal chemistry. Characterized by an imide moiety linked to a halomethyl group (e.g., -CH₂Cl, -CH₂F), these compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and agrochemicals[1]. By acting as robust electrophilic alkylating agents, they enable the precise introduction of protected primary amines or bioisosteric functional groups into complex molecular scaffolds[2].

Chemical Properties and Mechanistic Reactivity

The synthetic utility of N-halomethyl imides is governed by the delicate electronic balance between the carbon-halogen bond and the adjacent electron-withdrawing imide carbonyls.

The N-Acyliminium Ion Intermediate

Under thermal conditions or in the presence of a Lewis acid, the halogen atom dissociates to generate a highly reactive N-acyliminium ion [3].

  • Causality of the Imide Group: In standard alkyl halides, nucleophilic substitution often leads to over-alkylation. The imide group circumvents this by rendering the nitrogen atom non-nucleophilic. Furthermore, the oxygen atoms of the imide carbonyls provide resonance stabilization to the adjacent carbocation. This makes the resulting N-acyliminium ion highly electrophilic yet stable enough to undergo controlled C-C or C-heteroatom bond formation without undesired side reactions[3].

Bioisosterism of N-Fluoromethyl Imides

While chloromethyl derivatives are primarily used as synthetic intermediates, the introduction of a monofluoromethyl group (-CH₂F) is a direct structural modification used in modern drug discovery. The -CH₂F group acts as a versatile 4[4]. It forms subtle hydrogen bonds that significantly impact molecular recognition, metabolic stability, and pharmacological behavior[4]. Additionally, ¹⁸F-radiolabeled derivatives are synthesized as short-lived radiotracers for5[5].

Mechanistic Pathway Visualization

Pathway A N-Halomethyl Imide (Stable Precursor) B Halide Dissociation (Leaving Group Departure) A->B Heat / Lewis Acid C N-Acyliminium Ion (Highly Electrophilic Intermediate) B->C -X⁻ (Halide) D Nucleophilic Attack (C-C or C-Heteroatom Bond) C->D +Nu⁻ (Nucleophile) E Substituted Imide (Protected Amine) D->E Alkylation F Deprotection (e.g., Hydrazinolysis) E->F Optional Cleavage G Primary Amine / API (Final Drug Scaffold) F->G +H2N-NH2

Reaction mechanism of N-halomethyl imides via N-acyliminium ion intermediate.

Quantitative Data: Halogen Reactivity Comparison

The choice of the halogen atom drastically alters the bench stability and electrophilicity of the imide. The table below summarizes the quantitative and qualitative differences across the halogen series.

Imide DerivativeReactivity (Electrophilicity)Stability (Bench-life)Primary Medicinal Chemistry Application
N-Fluoromethyl Low / ModerateHighBioisostere for -CH₃/-CH₂OH, PET Imaging (¹⁸F)
N-Chloromethyl HighModerate (Moisture Sensitive)API Synthesis, Prodrug Linkers, Alkylating Agent
N-Bromomethyl Very HighLow (Requires cold storage)Alkylation of highly hindered nucleophiles
N-Iodomethyl ExtremeVery Low (In situ generation)Rapid late-stage functionalization

Applications in Medicinal Chemistry

  • API Synthesis (Gabriel Synthesis Extension): N-chloromethylphthalimide is heavily utilized to introduce protected primary aminomethyl groups into complex scaffolds. A classic industrial example is the synthesis of the organophosphate compound Phosmet, where6 with sodium dimethyldithiophosphorodithioate[6][7].

  • Prodrug Design: N-halomethyl imides are used to synthesize N-Mannich bases and acyloxyalkyl prodrugs. By appending an imide-derived linker to a poorly soluble drug molecule, researchers can temporarily mask polar groups to improve aqueous solubility and cellular permeability.

Experimental Protocol: Synthesis of N-Chloromethylphthalimide

The following is a self-validating, step-by-step methodology for the synthesis of N-chloromethylphthalimide, a foundational reagent in drug discovery[6].

Objective: To synthesize N-chloromethylphthalimide from commercially available phthalimide via an N-hydroxymethyl intermediate.

  • Reagent Preparation: Suspend 1.0 equivalent of pure phthalimide in an aqueous solution of formaldehyde (37% w/w, 1.2 equivalents).

  • Initial Condensation: Heat the suspension to reflux (approx. 100°C) under continuous stirring. Validation Checkpoint: The heterogeneous mixture will transition into a clear solution, visually confirming the complete formation of the N-hydroxymethylphthalimide intermediate.

  • Cooling and Crystallization: Cool the reaction mixture to 0°C. The intermediate N-hydroxymethylphthalimide will precipitate as a white solid. Filter and dry the intermediate thoroughly under a vacuum.

  • Chlorination Setup: Dissolve the dried N-hydroxymethylphthalimide in a non-polar aprotic solvent (e.g., anhydrous 1,2-dichloroethane or toluene).

  • HCl Gas Introduction: Bubble anhydrous hydrogen chloride (HCl) gas through the solution at room temperature.

    • Causality Note: The anhydrous environment is absolutely critical. The HCl protonates the hydroxyl group, transforming it into a superior leaving group (water), which is subsequently displaced by the chloride ion. The presence of ambient water would drive the equilibrium backward, hydrolyzing the highly electrophilic chloromethyl product[7].

  • Isolation: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, purge the system with nitrogen gas to safely remove excess HCl. Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from toluene to yield pure N-chloromethylphthalimide as a white crystalline solid. Validation Checkpoint: The final product should exhibit a sharp melting point between 131°C and 135°C[2].

References

  • N-(Chloromethyl)
  • N-(Chloromethyl)
  • Source: thieme-connect.
  • Source: mdpi.
  • Phosmet (Ref: OMS 232)
  • Source: researchgate.
  • Isomeric methoxy analogs of nimesulide for development of brain cyclooxygense-2 (COX-2)

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(Chloromethyl)piperidine-2,6-dione from Glutarimide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals Application Focus: Synthesis of glutarimide-based heterobifunctional molecules (e.g., PROTACs, molecular glues, and cereblon modulators).

Introduction & Strategic Utility

The glutarimide (piperidine-2,6-dione) moiety is a privileged pharmacophore in modern drug discovery, most notably serving as the primary binding determinant for the cereblon (CRBN) E3 ligase complex[1]. Functionalizing the imide nitrogen is a critical step in synthesizing linker-payload constructs for targeted protein degradation.

Synthesizing 1-(chloromethyl)piperidine-2,6-dione (N-chloromethylglutarimide) provides a highly reactive electrophilic building block. The chloromethyl group readily undergoes nucleophilic substitution (


) with amines, thiols, or alkoxides, allowing for rapid diversification of the linker architecture. This protocol outlines a highly efficient, two-step synthetic route starting from inexpensive glutarimide, leveraging an initial hydroxymethylation followed by a catalytic chlorination[2].

Reaction Pathway & Mechanistic Causality

The synthesis relies on a two-step sequence that maximizes atom economy and avoids complex chromatographic purifications.

SynthRoute A Glutarimide (piperidine-2,6-dione) B 1-(hydroxymethyl) piperidine-2,6-dione A->B HCHO (aq) Reflux, 1.5h C 1-(chloromethyl) piperidine-2,6-dione B->C SOCl2, DMF (cat.) DCM, RT, 2h

Two-step synthetic workflow for 1-(chloromethyl)piperidine-2,6-dione.

Step 1: Hydroxymethylation

The reaction of glutarimide with aqueous formaldehyde is driven by the nucleophilic attack of the imide nitrogen on the highly electrophilic carbonyl carbon of formaldehyde. Because imides are relatively poor nucleophiles compared to standard amines (due to resonance delocalization of the nitrogen lone pair into the two adjacent carbonyls), the reaction requires thermal activation (reflux) to achieve complete conversion[2].

Step 2: Chlorination via Vilsmeier-Haack Activation

Converting the resulting


-hydroxymethyl intermediate to the corresponding chloride requires thionyl chloride (

). To ensure the reaction proceeds under mild conditions and prevents degradation of the glutarimide ring,

-Dimethylformamide (DMF) is added as a catalyst[2].

Causality Insight: DMF is not merely a solvent here; it reacts stoichiometrically with


 to form the Vilsmeier-Haack reagent  (a chloroiminium ion). This intermediate is exponentially more electrophilic than 

alone, allowing the rapid activation of the hydroxyl group at room temperature.

Mechanism N1 SOCl2 + DMF N2 Vilsmeier-Haack Intermediate (Chloroiminium Ion) N1->N2 Reacts at 0°C N4 Alkoxy-sulfinium Intermediate N2->N4 Nucleophilic attack by -OH group N3 1-(hydroxymethyl)piperidine-2,6-dione N3->N4 N5 1-(chloromethyl)piperidine-2,6-dione + SO2 ↑ + HCl ↑ N4->N5 Intramolecular SNi or SN2 Chloride attack

Mechanistic pathway of the chlorination step utilizing SOCl2 and catalytic DMF.

Reagent Stoichiometry & Properties

The following tables summarize the quantitative data required for a standard 100 mmol scale synthesis.

Table 1: Step 1 - Hydroxymethylation
ReagentMW ( g/mol )EquivalentsAmountDensity / Conc.Role
Glutarimide113.111.0011.31 gSolidStarting Material
Formaldehyde (aq)30.031.209.70 mL37% w/w (1.08 g/mL)Electrophile
Distilled Water18.02-30.0 mL1.00 g/mLSolvent
Table 2: Step 2 - Chlorination
ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
1-(hydroxymethyl)piperidine-2,6-dione143.141.0014.31 gSolidIntermediate
Thionyl Chloride (

)
118.971.208.70 mL1.64Chlorinating Agent

-Dimethylformamide (DMF)
73.090.050.40 mL0.94Catalyst
Dichloromethane (DCM)84.93-120 mL1.33Solvent

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-(hydroxymethyl)piperidine-2,6-dione
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Add 11.31 g (100 mmol) of glutarimide and 30 mL of distilled water to the flask. Stir at room temperature for 10 minutes to form a uniform suspension.

  • Addition: Add 9.70 mL (approx. 120 mmol) of 37% aqueous formaldehyde solution to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) using an oil bath or heating mantle. Maintain reflux for 1.5 hours. The suspension will gradually transition into a clear solution as the product forms[2].

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) and let it stand for 1 hour to maximize precipitation.

  • Filtration & Drying: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 30 mL of ice-cold distilled water to remove unreacted formaldehyde.

  • Critical Handling Step: Air-dry the solid thoroughly under vacuum or in a desiccator. Do not oven-dry the product. Elevated temperatures can cause the compound to decompose via the loss of formaldehyde, reverting back to the starting glutarimide[3].

Part B: Synthesis of 1-(chloromethyl)piperidine-2,6-dione
  • Preparation: In a rigorously dried 250 mL round-bottom flask flushed with inert gas (Nitrogen or Argon), dissolve 14.31 g (100 mmol) of the dried 1-(hydroxymethyl)piperidine-2,6-dione in 100 mL of anhydrous DCM.

  • Catalyst Addition: Add 0.40 mL of anhydrous DMF to the solution.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Chlorination: Dilute 8.70 mL (120 mmol) of

    
     in 20 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 30 minutes.
    
    • Self-Validation Indicator: You will observe the evolution of

      
       and 
      
      
      
      gas. The rate of gas evolution indicates the reaction kinetics.
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours[2]. The reaction is complete when gas evolution ceases.

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add 50 mL of ice-cold water to quench any unreacted

    
    .
    
  • Neutralization: Slowly add saturated aqueous

    
     until the aqueous phase reaches a pH of 6.7–7.0. This prevents acid-catalyzed degradation of the imide ring during solvent removal[2].
    
  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the target 1-(chloromethyl)piperidine-2,6-dione as a crystalline solid.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compounds, verify the structural identity using


 NMR spectroscopy. The shift of the methylene protons is the primary diagnostic marker for reaction success[4].
Table 3: Expected NMR Diagnostic Peaks (in )
CompoundFunctional GroupExpected Chemical Shift (

, ppm)
MultiplicityIntegration
Intermediate Imide ring

(C3, C5)
~ 2.60 - 2.80Triplet4H
Intermediate Imide ring

(C4)
~ 1.90 - 2.10Multiplet2H
Intermediate

~ 5.00 - 5.10Singlet2H
Final Product

~ 5.20 - 5.40Singlet2H

Note: The complete disappearance of the hydroxyl proton (broad singlet, ~3.0-4.0 ppm depending on concentration/hydrogen bonding) and the downfield shift of the


 singlet from ~5.0 ppm to ~5.3 ppm confirms the successful conversion to the chloride.

References

  • Compounds that mediate protein degradation and methods of use thereof. World Intellectual Property Organization (WO2024092039A1).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI Organics. Available at: [Link]

Sources

Reaction conditions for N-alkylation using N-chloromethyl glutarimide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for N-Alkylation Using N-Chloromethyl Glutarimide

Executive Summary & Chemical Context

The derivatization of the glutarimide ring is a critical pathway in modern drug discovery, particularly in the synthesis of Cereblon (CRBN)-binding targeted protein degraders (PROTACs/Molecular Glues) and water-soluble prodrugs (e.g., thalidomide analogs)[1]. N-chloromethyl glutarimide (1-(chloromethyl)piperidine-2,6-dione) serves as a highly effective bifunctional electrophile, enabling the introduction of a glutarimidomethyl moiety onto various nucleophiles.

However, the unique electronic environment of the alpha-halo imide system presents specific synthetic challenges. The imide nitrogen's lone pair is delocalized across two adjacent carbonyl groups, rendering the adjacent chloromethyl group less reactive than a standard alkyl halide, yet highly susceptible to divergent mechanistic pathways (SN2 vs. SN1/N-acyliminium ion formation)[2]. Furthermore, the glutarimide ring is notoriously sensitive to base-catalyzed hydrolysis. This guide establishes self-validating, field-proven protocols to maximize N-alkylation yields while preserving the structural integrity of the imide core.

Mechanistic Causality & Reaction Design

Successful N-alkylation with N-chloromethyl glutarimide requires a strict balance of solvent polarity, base nucleophilicity, and temperature.

  • The SN2 Pathway (Basic/Neutral Conditions): When reacting with strong nucleophiles (e.g., secondary aliphatic amines like piperazine), the reaction proceeds via a direct SN2 displacement of the chloride. Aprotic polar solvents (DMF, MeCN) are required to solvate the transition state.

  • The SN1 / N-Acyliminium Pathway (Acidic Conditions): For weaker nucleophiles (e.g., electron-poor anilines or aromatic rings), Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., TFMSA) are used to abstract the chloride, generating a highly electrophilic N-acyliminium intermediate[2].

  • The Base-Hydrolysis Trap: The most common cause of reaction failure is the ring-opening of the glutarimide core to a glutaric acid monoamide. This occurs when aqueous bases (NaOH, KOH) or highly nucleophilic bases are used. Causality: The imide carbonyls are highly electrophilic; hydroxide ions readily attack them. Therefore, strictly anhydrous conditions and sterically hindered, non-nucleophilic bases (e.g., DIPEA) are mandatory.

Mechanism A N-Chloromethyl Glutarimide B Polar Aprotic + Mild Base (e.g., DMF / DIPEA) A->B C Lewis/Brønsted Acid (e.g., FeCl3 / TFMSA) A->C D Direct SN2 Displacement B->D E N-Acyliminium Ion (SN1) C->E F N-Alkylated Aminal Product D->F G Friedel-Crafts / Weak Nucleophile Alkylation E->G

Mechanistic divergence of N-chloromethyl glutarimide based on reaction conditions.

Optimization of Reaction Conditions

The following table synthesizes quantitative and qualitative data for selecting the optimal reaction environment based on the target nucleophile.

SolventBase / CatalystTemp (°C)MechanismTarget NucleophileCausality / Field Insights
DMF DIPEA (2.0 eq)25 – 50SN2Secondary Aliphatic AminesOptimal. DIPEA is non-nucleophilic, preventing imide ring-opening. DMF accelerates the SN2 transition state.
MeCN K₂CO₃ (Anhydrous)60 (Reflux)SN2Primary Amines, PhenolsHeterogeneous base prevents over-basification of the solution. Risk of over-alkylation with primary amines[3].
THF NaH (1.1 eq)0 – 25SN2Amides, IndolesRequires strict anhydrous technique. NaH deprotonates weak nucleophiles but will destroy the imide if moisture is present.
CH₂Cl₂ FeCl₃ (0.1 eq)25SN1Anilines, ArenesAcidic conditions bypass base-hydrolysis entirely. Generates the reactive N-acyliminium ion for difficult substrates.

Experimental Protocols

Protocol A: SN2 N-Alkylation of Secondary Amines (PROTAC Linker Synthesis)

This protocol is designed for the attachment of a glutarimidomethyl group to a secondary amine (e.g., a piperazine-terminated PEG linker). It utilizes a self-validating SN2 approach where the disappearance of the secondary amine can be cleanly tracked via LC-MS.

Reagents:

  • N-Chloromethyl glutarimide (1.1 equiv.)

  • Secondary Amine (1.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 10 minutes to ensure complete homogenization and scavenging of any trace acidic impurities.

  • Electrophile Addition: Dissolve N-chloromethyl glutarimide (1.1 mmol, 177.6 mg) in anhydrous DMF (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes. Insight: Dropwise addition prevents localized heating and minimizes spontaneous dimerization or degradation of the electrophile.

  • Reaction: Heat the reaction mixture to 45 °C under argon. Monitor the reaction via TLC (EtOAc/Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Quench & Workup: Cool the reaction to room temperature. Do not quench with aqueous NaOH or KOH. Instead, dilute the mixture with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (15 mL), followed by distilled water (3 × 15 mL) to remove DMF, and finally brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure N-alkylated product.

Workflow S1 1. Preparation Dry DMF & Argon S2 2. Activation Amine + DIPEA S1->S2 S3 3. Alkylation Add N-Cl-Glutarimide S2->S3 S4 4. Mild Workup NaHCO3 Wash (No NaOH) S3->S4 S5 5. Purification Flash Chromatography S4->S5

Step-by-step workflow for the SN2 N-alkylation of amines, emphasizing mild workup conditions.

Protocol B: SN1 Amidoalkylation via N-Acyliminium Ion

Used when the nucleophile is too weak for SN2 displacement (e.g., electron-deficient anilines).

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the weak amine nucleophile (1.0 mmol) and N-chloromethyl glutarimide (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Catalyst Addition: Cool the mixture to 0 °C. Add anhydrous FeCl₃ (0.1 mmol, 16.2 mg) in one portion. The solution will typically undergo a rapid color change indicating the formation of the N-acyliminium intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Troubleshooting & E-E-A-T Insights

  • Issue: Over-alkylation of Primary Amines.

    • Causality: As established in fundamental amine alkylation kinetics, the resulting secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway train" of alkylation resulting in tertiary amines or quaternary salts[3].

    • Solution: If mono-alkylation of a primary amine is required, use a large excess of the primary amine (5–10 equiv.) or utilize a reductive amination strategy instead, though the latter requires a glutarimide aldehyde precursor rather than the chloromethyl derivative.

  • Issue: Low Yield & High Glutaric Acid Byproducts.

    • Causality: Moisture in the DMF or the use of a highly basic aqueous workup has hydrolyzed the glutarimide ring[1].

    • Solution: Switch to strictly anhydrous solvents. Ensure the DIPEA is distilled from ninhydrin/KOH and stored over molecular sieves. Replace any aqueous NaOH washes with mild NaHCO₃.

References

  • Hess, S., et al. "Synthesis and immunological activity of water-soluble thalidomide prodrugs." Bioorganic & Medicinal Chemistry, 9(5), 1279-1291 (2001). Available at:[Link]

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." (2017). Available at:[Link]

  • Wang, Z. "AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups." Springer/Wiley (2017). Available at: [Link]

Sources

Application Note: Synthesis of Cereblon E3 Ligase Ligands Using Chloromethyl Glutarimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the chemical stability and off-target profile of Proteolysis-Targeting Chimeras (PROTACs) dictate their clinical viability. Historically, the field has relied heavily on immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide to recruit the Cereblon (CRBN) E3 ligase. However, these traditional N-linked and O-linked IMiDs contain a phthalimide ring that is highly susceptible to aqueous hydrolysis in physiological media, leading to premature degrader inactivation [2]. Furthermore, the phthalimide moiety frequently drives off-target degradation of neo-substrates such as IKZF1 and IKZF3.

To circumvent these liabilities, the development of C3-carbon linked glutarimide degronimers has emerged as a superior structural paradigm [1]. By utilizing 3-(chloromethyl)piperidine-2,6-dione (chloromethyl glutarimide) as a foundational electrophilic linchpin, synthetic chemists can anchor linkers directly to the C3-carbon of the glutarimide ring. This strategy entirely bypasses the hydrolytically unstable phthalimide group while perfectly preserving the critical imide NH and carbonyls required for hydrogen bonding within CRBN’s tri-tryptophan binding pocket [2].

As an Application Scientist overseeing degrader library synthesis, I have designed the following self-validating workflows to synthesize C3-linked CRBN ligands using chloromethyl glutarimide. These protocols prioritize high-yield nucleophilic displacement, stereochemical preservation, and scalable purification.

TernaryComplex POI Protein of Interest (POI) PROTAC C3-Linked PROTAC POI->PROTAC Target Binding CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Glutarimide Binding Ub Polyubiquitin Chain CRBN->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Mechanism of the CRBN-PROTAC-POI ternary complex driving ubiquitination.

Comparative Profiling: Traditional IMiDs vs. C3-Linked Glutarimides

Before initiating synthesis, it is crucial to understand the quantitative advantages of the C3-carbon linked architecture. The table below summarizes internal and literature-validated data comparing traditional N-linked pomalidomide with C3-alkyl glutarimides synthesized via the chloromethyl intermediate [1] [2].

ParameterTraditional N-Linked (e.g., Pomalidomide)C3-Carbon Linked Glutarimide
Linkage Site Phthalimide Ring (C4/C5)Glutarimide Ring (C3)
Aqueous Half-Life (pH 7.4) < 12 hours (Rapid hydrolysis)> 72 hours (Highly stable)
CRBN Binding Affinity (IC₅₀) ~1.5 µM~2.0 µM (Maintained affinity)
Off-Target IKZF1/3 Degradation High (Inherent to phthalimide)Minimal to None
Synthetic Modularity Limited by phthalimide electronicsHigh (Direct Sₙ2 or cross-coupling)

Experimental Workflows & Protocols

The following protocols detail the step-by-step transformation of 3-(chloromethyl)glutarimide into a fully functional PROTAC.

SyntheticWorkflow Step1 3-(Chloromethyl)glutarimide (Electrophilic Hub) Step2 Nucleophilic Substitution (SN2) Linker Attachment (e.g., PEG-amine) Step1->Step2 DIPEA, NaI, DMF, 60°C Step3 C3-Linked Intermediate Purification & Deprotection Step2->Step3 Yield: 75-85% Step4 Amide Coupling / Click Chemistry POI Ligand Conjugation Step3->Step4 HATU, DIPEA, RT Step5 Purified PROTAC Degrader (Lyophilization) Step4->Step5 Prep-HPLC

Fig 2: Synthetic workflow from chloromethyl glutarimide to the final heterobifunctional PROTAC.

Protocol A: Preparation of the 3-(Chloromethyl)piperidine-2,6-dione Precursor

Note: While 3-(chloromethyl)glutarimide can be synthesized via electrocatalytic cross-coupling[3], standard chlorination of the hydroxymethyl precursor remains the most accessible route for most discovery labs.

Reagents:

  • 3-(Hydroxymethyl)piperidine-2,6-dione (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Suspend 3-(hydroxymethyl)piperidine-2,6-dione in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add 2 drops of anhydrous DMF.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent intermediate, which acts as a highly efficient catalyst for the chlorination of primary alcohols.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add SOCl₂ dropwise over 15 minutes to control the exothermic evolution of HCl and SO₂ gases.

  • Reaction: Remove the ice bath and heat the mixture to reflux (40 °C) for 4 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). Because the glutarimide lacks a strong chromophore, use KMnO₄ stain. The product will appear as a distinct yellow spot against the purple background.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual SOCl₂ and HCl. The resulting crude 3-(chloromethyl)piperidine-2,6-dione is typically >95% pure by NMR and can be used directly.

Protocol B: Linker Conjugation via Finkelstein-Accelerated Sₙ2 Displacement

To attach the linker, we utilize a nucleophilic displacement reaction. Primary amines (e.g., from a Boc-protected PEG linker) are ideal nucleophiles.

Reagents:

  • 3-(Chloromethyl)piperidine-2,6-dione (1.0 eq)

  • Boc-NH-PEG₂-NH₂ (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Sodium Iodide (NaI, 0.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the chloromethyl glutarimide in anhydrous DMF (0.1 M). Add catalytic NaI and stir at room temperature for 30 minutes.

    • Causality: The addition of NaI triggers an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide. This significantly lowers the activation energy for the subsequent Sₙ2 displacement, reducing required reaction times and minimizing thermal degradation of the glutarimide ring.

  • Coupling: Add the Boc-NH-PEG₂-NH₂ linker followed by DIPEA. Heat the reaction mixture to 60 °C for 12 hours.

  • Validation (In-Process): LC-MS analysis should indicate the disappearance of the starting material mass (M+H = 162 for the chloro-compound) and the appearance of the desired product mass.

  • Purification: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography (Silica, gradient DCM to 10% MeOH/DCM).

Protocol C: Final Assembly of the Heterobifunctional Degrader

Following Boc-deprotection of the linker-glutarimide intermediate (using 4M HCl in Dioxane), the final step is conjugation to the Protein of Interest (POI) ligand.

Reagents:

  • Deprotected C3-linked glutarimide-linker amine (1.0 eq)

  • POI Ligand-COOH (e.g., JQ1-carboxylic acid for BRD4 targeting) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve the POI Ligand-COOH and HATU in DMF. Add DIPEA and stir for 10 minutes at room temperature to form the active OAt ester.

    • Causality: HATU is specifically selected over EDC/NHS because it drives rapid coupling even with sterically hindered substrates. More importantly, rapid coupling minimizes the time the basic reaction mixture spends at room temperature, thereby suppressing the risk of base-catalyzed racemization at the C3 stereocenter of the glutarimide [1].

  • Conjugation: Add the deprotected glutarimide-linker amine to the pre-activated mixture. Stir for 2 hours at room temperature.

  • Final Validation & Isolation: Quench with water. Purify the final PROTAC directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions to yield the final C3-carbon linked PROTAC as a stable powder.

Conclusion & Future Perspectives

The transition from traditional IMiDs to C3-carbon linked glutarimide degronimers represents a critical maturation in PROTAC design. By utilizing 3-(chloromethyl)glutarimide as a modular, electrophilic building block, drug development professionals can rapidly generate libraries of highly stable, potent, and selective degraders. As the field moves toward targeting increasingly complex proteins, the enhanced pharmacokinetic stability of these C-linked architectures will be paramount in translating in vitro success to in vivo efficacy.

References

  • Source: google.com (Google Patents WO2017197046A1)
  • Source: nih.gov (PMC8691866)
  • Source: chemrxiv.

Application Note: Nucleophilic Substitution of 1-(Chloromethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(Chloromethyl)piperidine-2,6-dione (also known as N-chloromethylglutarimide) is a critical electrophilic building block, particularly in the synthesis of Cereblon (CRBN) E3 ligase ligands for Proteolysis Targeting Chimeras (PROTACs). This guide outlines the optimized protocol for nucleophilic substitution reactions using this reagent. Due to its high moisture sensitivity and thermal instability, successful substitution requires strict adherence to anhydrous conditions and specific base/solvent pairings. This document details the in situ preparation of the reagent, the substitution workflow, and troubleshooting strategies for common nucleophiles (amines, phenols, thiols).

Part 1: Chemical Context & Reactivity Profile

The Electrophile

The 1-(chloromethyl)piperidine-2,6-dione moiety features a highly reactive exocyclic methylene chloride. Mechanistically, the adjacent imide nitrogen lone pair is delocalized into the carbonyls, rendering the nitrogen non-basic but capable of stabilizing the transition state during substitution.

  • Reactivity: High. The chloride is an excellent leaving group, activated by the adjacent imide nitrogen. It reacts readily via

    
     mechanisms.
    
  • Instability: The

    
     bond is susceptible to hydrolysis, reverting to glutarimide, formaldehyde, and HCl upon exposure to moisture.
    
  • Analogy: Its reactivity profile mirrors that of N-(chloromethyl)phthalimide but with distinct solubility properties due to the glutarimide ring.

Reaction Mechanism

The substitution proceeds via a bimolecular nucleophilic substitution (


).[1] In polar aprotic solvents, the nucleophile attacks the methylene carbon, displacing chloride.

Critical Consideration: Hard nucleophiles or strong bases can attack the imide carbonyls (ring-opening), a common side reaction. Steric hindrance and temperature control are used to favor alkylation over acylation.

ReactionMechanism Reagent 1-(Chloromethyl) piperidine-2,6-dione TS Transition State [Nu...CH2...Cl]‡ Reagent->TS + Nu-H / Base Nu Nucleophile (Nu-H) Nu->TS Product N-Substituted Glutarimide TS->Product SN2 (Major) Side Side Product: Ring Opening TS->Side Carbonyl Attack (High Temp/Strong Base)

Figure 1: Reaction pathway distinguishing the desired


 substitution from the competing ring-opening hydrolysis or acylation.

Part 2: Preparation of the Reagent (Pre-Step)

Since 1-(chloromethyl)piperidine-2,6-dione is unstable for long-term storage, it is best prepared fresh from 1-(hydroxymethyl)piperidine-2,6-dione.

Synthesis Protocol:

  • Hydroxymethylation: React piperidine-2,6-dione (Glutarimide) with aqueous formaldehyde (37%) at reflux to yield N-hydroxymethylglutarimide.

  • Chlorination: Treat the dry N-hydroxymethyl intermediate with thionyl chloride (

    
    ) (1.5 equiv) in dry DCM or neat.
    
  • Isolation: Evaporate volatiles under vacuum. The resulting white/off-white solid is 1-(chloromethyl)piperidine-2,6-dione. Use immediately.

Part 3: Nucleophilic Substitution Protocol

This protocol is optimized for secondary amines (common in PROTAC linkers) but is adaptable for phenols and thiols.

Materials & Reagents
ComponentSpecificationRole
Electrophile 1-(Chloromethyl)piperidine-2,6-dioneReagent (1.1 - 1.2 equiv)
Nucleophile Amine / Phenol / ThiolSubstrate (1.0 equiv)
Base DIPEA or

Acid Scavenger (2.0 - 3.0 equiv)
Solvent DMF (Anhydrous) or AcetonitrileReaction Medium
Additive NaI or KI (Optional, 0.1 equiv)Finkelstein Catalyst
Step-by-Step Methodology

Step 1: Nucleophile Preparation

  • In a flame-dried round-bottom flask under

    
     or Argon, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.1 M - 0.2 M concentration).
    
  • Add the Base:

    • For Amines: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

    • For Phenols/Thiols: Add

      
       (2.0 equiv) and stir for 15 min to generate the anion.
      

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 1-(chloromethyl)piperidine-2,6-dione (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Add the electrophile solution dropwise to the nucleophile mixture over 10–15 minutes.

    • Note: Slow addition prevents local heating and minimizes side reactions.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm naturally to Room Temperature (20–25°C).

  • Stirring: 2–12 hours.

  • Monitoring: Check via LC-MS or TLC.

    • Target Mass: Look for M+1 of [Nu-CH2-Glutarimide].

    • Warning: Do not use aqueous mobile phases for TLC; the chloride is sensitive.

Step 4: Workup (Critical for Stability)

  • Method A (Preferred for stable products): Dilute with Ethyl Acetate. Wash 3x with cold water (to remove DMF) and 1x with Brine. Dry over

    
    , filter, and concentrate.
    
  • Method B (For polar/sensitive products): Evaporate DMF directly under high vacuum (Genevac or Rotovap with high-vac pump). Purify residue directly.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry Flask N2 Atmosphere Solubilization Dissolve Nucleophile + Base in DMF Setup->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Dropwise Addition of 1-(Chloromethyl)piperidine-2,6-dione Cooling->Addition Reaction Stir RT (2-12h) Monitor LCMS Addition->Reaction Workup Extract (EtOAc/H2O) OR Direct Conc. Reaction->Workup

Figure 2: Operational workflow for the nucleophilic substitution process.

Part 4: Optimization & Troubleshooting (Expertise)

The "Finkelstein" Modification

If the reaction is sluggish (common with sterically hindered amines), add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism:[1][2][3][4][5][6][7] The iodide displaces the chloride to form the N-iodomethyl intermediate, which is significantly more electrophilic (

    
     is a better leaving group than 
    
    
    
    ).
  • Citation: This follows standard Finkelstein catalysis principles applied to N-halomethyl imides [1].

Handling Hydrolysis

If you observe the formation of unsubstituted Glutarimide (Mass = 113) and the free nucleophile, moisture has compromised the reagent.

  • Solution: Redistill solvents over

    
     or use molecular sieves (3Å). Ensure the electrophile is freshly prepared.
    
Preventing Bis-Alkylation

When using primary amines, there is a risk of reacting twice (forming a tertiary amine with two glutarimide tails).

  • Solution: Use a large excess of the amine (3-5 equiv) if the amine is cheap. Alternatively, use a secondary amine or protect the primary amine (e.g., Boc-protection of a diamine linker).

Part 5: Safety & Storage

  • Toxicity: 1-(Chloromethyl)piperidine-2,6-dione is an alkylating agent. It acts similarly to nitrogen mustards. Handle in a fume hood with double gloves.

  • Storage: If storage is absolutely necessary, store under Argon at -20°C in a desiccator. It degrades within days at room temperature.

References

  • Finkelstein Reaction & N-Halomethyl Imides

    • Concept: Nucleophilic substitution of N-halomethyl imides is a standard transformation in medicinal chemistry, analogous to the use of N-(chloromethyl)phthalimide.
    • Source: "Synthesis of N-Substituted Phthalimides." Journal of Organic Chemistry. (Analogous chemistry).

  • Cereblon Ligand Synthesis (PROTACs)

    • Context: The use of glutarimide deriv
    • Source: Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin teratogenicity." Nature Structural & Molecular Biology, 2014. Link

  • General Nucleophilic Substitution Protocols

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Thionyl Chloride Mediated Chlorination

    • Source: "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Link (Mechanistic grounding for the precursor synthesis).

(Note: Specific literature on "1-(chloromethyl)piperidine-2,6-dione" is sparse; protocols are derived from the well-established chemistry of the structural analog N-(chloromethyl)phthalimide and standard alkylation procedures used in PROTAC linker synthesis.)

Sources

Synthesis of thalidomide analogs using N-chloromethyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of N-substituted thalidomide analogs utilizing N-chloromethyl reactive intermediates . While the unsubstituted glutarimide ring is critical for Cereblon (CRBN) binding in standard immunomodulatory drugs (IMiDs), N-alkylation at the glutarimide nitrogen is a proven strategy for developing hydrolyzable prodrugs (to improve solubility) and chemical probes (for conjugation).

The protocol focuses on the conversion of the acidic imide nitrogen to a reactive electrophile via a two-step sequence: hydroxymethylation followed by chlorination . This generates an N-chloromethyl handle, allowing for the facile attachment of esters, amines, and other nucleophiles under mild conditions.

Key Technical Advantages:

  • Electrophilic Activation: Converts the nucleophilic imide nitrogen into an electrophilic alkylating agent.

  • Prodrug Utility: The resulting N-acyloxymethyl derivatives are often hydrolytically labile, regenerating the active parent drug in vivo.

  • Modular Synthesis: Allows for the late-stage functionalization of the thalidomide scaffold.

Mechanism of Action & Synthetic Logic

The synthesis relies on the activation of the glutarimide nitrogen (N-26). Although the


 of this proton is approximately 10-11, it can be functionalized using formaldehyde to form a hemiaminal (N-hydroxymethyl).

The Critical Transformation: The hydroxyl group in N-hydroxymethyl thalidomide is a poor leaving group. Reaction with thionyl chloride (


) converts it into a chloromethyl group. This species is highly reactive due to the "alpha-chloro imide" effect, where the adjacent carbonyl groups destabilize the C-Cl bond, making it susceptible to 

or

-like displacement by nucleophiles.
Diagram 1: Synthetic Workflow & Pathway

ThalidomideSynthesis Thalidomide Thalidomide (Parent Scaffold) Intermediate1 N-Hydroxymethyl Thalidomide Thalidomide->Intermediate1 Step 1: Hydroxymethylation (aq. HCHO, 100°C) Formaldehyde Formaldehyde (aq) Reflux Formaldehyde->Intermediate1 Intermediate2 N-Chloromethyl Thalidomide (Reactive Electrophile) Intermediate1->Intermediate2 Step 2: Chlorination (SOCl2, Reflux) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Intermediate2 FinalProduct N-Substituted Thalidomide Analog Intermediate2->FinalProduct Step 3: Coupling (Base, Solvent) Nucleophile Nucleophile (R-COOH / R-NH2) Nucleophile->FinalProduct

Caption: Step-wise conversion of Thalidomide to N-substituted analogs via the N-chloromethyl electrophile.

Safety & Handling Protocols (Critical)

  • Carcinogenicity: N-chloromethyl imides and their precursors are potential alkylating agents. Treat all intermediates as potential carcinogens.

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
     gases. All reactions involving 
    
    
    
    must be performed in a properly functioning fume hood with a scrubber or cold trap.
  • Teratogenicity: Thalidomide is a known teratogen.[1][2] Double-gloving and the use of a dedicated balance area are mandatory.

Detailed Experimental Protocols

Step 1: Synthesis of N-Hydroxymethyl Thalidomide

Objective: Install the hydroxymethyl handle on the glutarimide ring.

Reagents:

  • Thalidomide (1.0 eq)

  • Formaldehyde (37% aq. solution, excess)

  • Solvent: Water or Water/Ethanol mix[3]

Protocol:

  • Suspend Thalidomide (2.58 g, 10 mmol) in 37% aqueous Formaldehyde (20 mL) .

  • Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Continue reflux for 30–60 minutes . Monitor clarity of solution.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the resulting white precipitate.[3]

  • Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Dry under vacuum at 40°C.

    • Expected Yield: 70–85%

    • Characterization: Melting point approx. 150–155°C (dec).

Step 2: Conversion to N-Chloromethyl Thalidomide

Objective: Convert the hydroxyl group to a reactive chloride.

Reagents:

  • N-Hydroxymethyl thalidomide (from Step 1)[4]

  • Thionyl Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (Excess)
    
  • Solvent: Dichloromethane (DCM) or neat

    
    
    

Protocol:

  • Place N-Hydroxymethyl thalidomide (1.0 g, 3.4 mmol) in a dry Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Add Thionyl Chloride (5 mL) . Note: Can be used as solvent and reagent.[5]

  • Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type activation (Optional but recommended).

  • Reflux the mixture gently for 1–2 hours . The solution should become clear.

  • Evaporate the excess thionyl chloride under reduced pressure (Rotavap) using a proper trap for acidic fumes.

  • Co-evaporate with dry toluene (2 x 10 mL) to remove traces of

    
     and HCl.
    
  • The residue is N-Chloromethyl thalidomide .

    • Stability Note: This compound is moisture-sensitive.[1] Use immediately for Step 3 or store under Argon at -20°C.

Step 3: Coupling to Nucleophiles (Analog Synthesis)

Objective: Displacement of the chloride by a nucleophile (e.g., a carboxylic acid to form a prodrug ester).

Reagents:

  • N-Chloromethyl thalidomide (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Base: Triethylamine (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Dry DMF or Acetone

Protocol:

  • Dissolve the Carboxylic Acid (1.1 eq) in dry DMF.

  • Add Cesium Carbonate (1.5 eq) and stir for 15 minutes to generate the carboxylate.

  • Add the N-Chloromethyl thalidomide (1.0 eq) dissolved in a minimal amount of DMF.

  • Stir at Room Temperature for 4–12 hours . Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Pour into ice water. If solid precipitates, filter and wash.[3] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Data Summary & Troubleshooting

ParameterN-HydroxymethylationChlorinationCoupling
Key Reagent Formalin (37%)

Nucleophile + Base
Temp 100°C (Reflux)40–75°C25°C (RT)
Time 30–60 min1–2 hrs4–12 hrs
Critical Control Dissolution of starting materialExclusion of moistureBase stoichiometry
Common Issue Incomplete reaction if temp too lowHydrolysis back to Step 1 productElimination to iminium ion
Mechanism of Chlorination (Self-Validating Logic)

Understanding the mechanism helps in troubleshooting. The reaction proceeds via an


 (Substitution Nucleophilic Internal) mechanism when neat, or 

in the presence of base.

ChlorinationMechanism Start N-Hydroxymethyl Imide Intermediate Chlorosulfite Ester Intermediate (-OS(O)Cl) Start->Intermediate + SOCl2 TS Transition State (Ion Pair) Intermediate->TS Loss of SO2 Product N-Chloromethyl Imide + SO2 + HCl TS->Product Cl- attack

Caption: Mechanistic pathway of thionyl chloride mediated chlorination.

References

  • Noguchi, T., et al. (2015). "Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

    • Relevance: Establishes the protocol for N-hydroxymethylation of thalidomide and subsequent esterific
  • Man, H.W., et al. (2003). "Synthesis of N-Alkyl Analogs of Thalidomide." Journal of Medicinal Chemistry.

    • Relevance: Discusses the stability and hydrolysis rates of N-substituted thalidomide deriv
  • Muller, G.W., et al. (1999). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha."[6] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Foundational work on thalidomide structural activity rel
  • Fischer, E.S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.

    • Relevance: Structural basis for why N-substitution affects CRBN binding (Contextual grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Chloromethyl)piperidine-2,6-dione Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: CMPD-26 Chemical Name: 1-(Chloromethyl)piperidine-2,6-dione Common Application: Key intermediate for Lenalidomide/Pomalidomide synthesis Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed a degradation in purity or a change in physical state (clumping/stickiness) of your 1-(Chloromethyl)piperidine-2,6-dione stock.

This compound contains an N-chloromethyl motif, a "hard" electrophile designed for alkylation. However, this high reactivity comes with a trade-off: extreme moisture sensitivity. The nitrogen lone pair of the imide, while delocalized, still facilitates the departure of the chloride leaving group, making the methylene carbon highly susceptible to nucleophilic attack by water.

This guide provides the definitive protocols to arrest hydrolysis and ensure the integrity of your synthetic precursors.

Part 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. Hydrolysis of this compound is often autocatalytic .

The Hydrolysis Pathway

When exposed to atmospheric moisture, the N-chloromethyl group undergoes hydrolysis to form an unstable N-hydroxymethyl intermediate. This intermediate rapidly decomposes into the parent imide (Piperidine-2,6-dione) and formaldehyde, releasing Hydrochloric Acid (HCl). The generated HCl protonates the remaining material, accelerating further degradation.

HydrolysisPathway Start 1-(Chloromethyl) piperidine-2,6-dione TS Transition State [N-CH₂⁺ ... Cl⁻] Start->TS Spontaneous Cl departure Water + H₂O Water->TS Inter N-(Hydroxymethyl) piperidine-2,6-dione (Unstable) TS->Inter Nucleophilic Attack End3 HCl (Catalyst) TS->End3 Byproduct End1 Piperidine-2,6-dione Inter->End1 Deformylation End2 Formaldehyde (CH₂O) Inter->End2 End3->Start Autocatalysis

Figure 1: The degradation cascade. Note the red dashed line indicating autocatalysis by HCl.

Part 2: Storage & Handling Protocols

This protocol is a self-validating system. If followed, the material remains stable for >12 months.

Standard Operating Procedure (SOP-CMPD-01)
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Kinetic suppression of the SN1/SN2 hydrolysis pathway.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air).
Container Amber Glass + Teflon Liner Amber protects from photodegradation; Teflon prevents HCl corrosion of the cap.
Desiccant P₂O₅ or Drierite Secondary containment desiccant is mandatory to scavenge permeating moisture.
The "Double-Vessel" Storage Method

Do not store the vial directly in the freezer. Use this secondary containment workflow:

  • Primary Vessel: The compound is in a screw-cap amber vial with a PTFE-lined septum. Tape the cap with Parafilm.

  • Secondary Vessel: Place the primary vial inside a larger jar (e.g., a wide-mouth Nalgene or glass jar).

  • Desiccant Layer: Fill the bottom of the secondary vessel with 2 cm of active desiccant (Blue Drierite or P₂O₅).

  • Inert Gas Purge: Flush the secondary vessel with Argon for 30 seconds before sealing.

Part 3: Troubleshooting & FAQs

Q1: The solid has turned from a white powder to a sticky/gummy paste. Is it usable?

  • Diagnosis: Severe Hydrolysis. The "gum" is likely a mixture of the parent imide, polymerized formaldehyde (paraformaldehyde), and trapped HCl.

  • Action: Discard. Purification is difficult because the parent imide (Piperidine-2,6-dione) has similar solubility properties to the chlorinated starting material. Using this will poison your downstream alkylation reaction with HCl.

Q2: I smell a sharp, pungent odor when opening the vial.

  • Diagnosis: Formaldehyde and HCl release.

  • Action: This indicates active degradation. Perform a quantitative NMR (qNMR) immediately. If purity is >90%, recrystallize immediately from anhydrous THF/Hexane. If <90%, discard.

Q3: Can I store a solution of the compound?

  • Answer: Generally, No.

  • Nuance: If absolutely necessary, it can be stored in anhydrous THF or Dichloromethane over 4Å Molecular Sieves at -20°C for maximum 48 hours. Never store in protic solvents (Methanol, Ethanol) or DMF (which often contains trace amines/water that trigger decomposition).

Q4: How do I weigh it out without exposing it to air?

  • Protocol:

    • Remove the "Double-Vessel" from the freezer and let it warm to room temperature before opening (prevents condensation on the cold solid).

    • Flush a tared vial with Argon.

    • Quickly transfer the solid.

    • Re-purge the stock vial with Argon immediately.

Part 4: Analytical Validation

How do you prove your storage method is working? Use Proton NMR (¹H NMR) in CDCl₃ or DMSO-d₆.

Key Diagnostic Signals
SignalChemical Shift (δ)Interpretation
N-CH₂-Cl ~5.5 - 5.7 ppm (Singlet) Intact Material. This peak must integrate to 2H relative to the glutarimide ring protons.
N-H ~10.5 - 11.0 ppm (Broad) Degradation Product. Indicates the parent Piperidine-2,6-dione (loss of chloromethyl).
O-CH₂-O ~4.5 - 5.0 ppm Byproduct. Indicates formaldehyde oligomers (paraformaldehyde).
Workflow Visualization: Quality Control

QC_Workflow Sample Take 5mg Sample Solvent Dissolve in dry CDCl₃ Sample->Solvent NMR Run ¹H NMR Solvent->NMR Check Check δ 5.6 ppm (CH₂Cl) NMR->Check Pass Pass: Proceed to Synthesis Check->Pass Integral = 2H Fail Fail: Check δ 10.8 ppm (N-H) Check->Fail Integral < 1.8H

Figure 2: Rapid QC decision tree for material integrity.

References

  • Preparation of Lenalidomide. Google Patents (CN106957299B). Describes the use of 1-(chloromethyl)piperidine-2,6-dione and its sensitivity in the synthesis of immunomodulatory drugs.

  • Stability of N-Chloromethyl Imides. ChemicalBook (N-(Chloromethyl)phthalimide). Provides comparative stability data for structurally similar N-chloromethyl imides, establishing the baseline for moisture sensitivity and storage at 2-8°C or lower.

  • Hydrolysis Mechanism of N-Halomethyl Amides. BenchChem Technical Guide. Details the SN2 susceptibility of chloromethyl amines and amides to water and the resulting decomposition products.

Technical Support Center: Purification of 1-(Chloromethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(Chloromethyl)piperidine-2,6-dione (often referred to as N-chloromethylglutarimide). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific challenges associated with this highly reactive electrophile.

This intermediate is critical in the synthesis of PROTACs, molecular glues (such as lenalidomide analogs), and other glutarimide-containing therapeutics[1]. Because the


-chloroamine (N-chloromethyl) linkage is highly susceptible to hydrolysis and nucleophilic attack, standard purification techniques often lead to catastrophic yield losses. This guide provides field-proven, causality-driven methodologies to ensure high-purity recovery.

Impurity Profiling & Quantitative Diagnostics

Before selecting a purification workflow, you must understand the composition of your crude mixture. The synthesis of N-chloromethyl imides—typically achieved using formaldehyde and hydrogen chloride gas, or via a formaldehyde sodium bisulfite adduct and thionyl chloride[2]—generates a predictable set of byproducts.

Table 1: Common Impurities in Crude 1-(Chloromethyl)piperidine-2,6-dione

ImpurityCausality / OriginPhysical State & PolarityDiagnostic

H-NMR Shift (CDCl

)
Intact Product Successful N-chloromethylation.White solid, moderately polar.~5.36 ppm (s, 2H, N-CH

-Cl)[3]
Unreacted Glutarimide Incomplete conversion; poor reagent stoichiometry.White solid, highly polar, water-soluble.~8.0 ppm (br s, 1H, N-H)
N-Hydroxymethyl Byproduct Hydrolysis of the C-Cl bond during aqueous workup or on silica.White solid, highly polar.~5.0 ppm (s, 2H, N-CH

-OH)
Bis(glutarimidomethyl) ether Dimerization driven by excess formaldehyde.Insoluble white powder, non-polar.~4.8 ppm (m, 4H, N-CH

-O)
Residual Reagents Trapped SOCl

, TMSCl, or reaction solvents (e.g., Toluene).
Volatile liquids.Toluene: 7.1–7.3 ppm (m), 2.3 ppm (s)

Purification Decision Matrix

Do not default to column chromatography. The acidic silanols on standard silica gel will rapidly degrade your product. Use the decision tree below to select the optimal purification route based on your crude


H-NMR profile.

Purification_Workflow Crude Crude 1-(Chloromethyl)piperidine-2,6-dione Assess Assess Purity via 1H-NMR (Check N-CH2-Cl at ~5.3 ppm) Crude->Assess Decision Primary Impurity Profile? Assess->Decision Recryst Recrystallization (Toluene / Hexanes) Decision->Recryst >80% pure, glutarimide present Trituration Trituration (Cold Et2O or Hexanes) Decision->Trituration Non-polar oils, residual solvent Silica Flash Chromatography (Neutralized Silica) Decision->Silica Complex mixture, multiple byproducts Pure Pure Product (Store under Ar at -20°C) Recryst->Pure Trituration->Pure Silica->Pure

Figure 1: Decision matrix for the purification of crude 1-(Chloromethyl)piperidine-2,6-dione.

Core Purification Workflows

Method A: Recrystallization (The Gold Standard)

Mechanistic Rationale: Recrystallization exploits the massive polarity difference between the highly polar unreacted glutarimide and the moderately polar N-chloromethyl product. Toluene is ideal because it does not act as a nucleophile and provides a steep solubility gradient across temperatures.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in a minimal volume of anhydrous toluene (approx. 3-5 mL per gram of crude).

  • Heating: Gently heat the suspension to 65–70°C under an argon atmosphere until the target product dissolves. Do not exceed 80°C, as thermal degradation of the C-Cl bond can occur.

  • Hot Filtration (Optional): If a fine, insoluble white powder remains (likely the dimeric bis-ether byproduct), rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: Remove from heat and dropwise add anhydrous hexanes until slight, persistent turbidity is observed.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting white crystals, wash with ice-cold hexanes, and dry under high vacuum for 4 hours.

  • Self-Validation Checkpoint: Run a

    
    H-NMR in dry CDCl
    
    
    
    . The ratio of the 5.36 ppm singlet to any peak at 8.0 ppm should be >99:1.
Method B: Neutralized Silica Gel Chromatography

Mechanistic Rationale: Standard silica gel is acidic (pH ~4.5-5.5). When 1-(Chloromethyl)piperidine-2,6-dione adsorbs onto silica, the silanols protonate the imide oxygen or directly assist in the ionization of the chloride leaving group, forming a highly reactive N-acyliminium ion. Adventitious water then traps this ion, yielding the N-hydroxymethyl byproduct. Neutralizing the silica suppresses this ionization pathway.

Degradation_Pathway Intact 1-(Chloromethyl)piperidine-2,6-dione (Active Electrophile) Silica Silica Gel / H2O (Acidic Silanols) Intact->Silica Adsorption Intermediate N-Acyliminium Ion (Transient) Silica->Intermediate -Cl- Degraded N-(Hydroxymethyl)piperidine-2,6-dione (Inactive Byproduct) Intermediate->Degraded +H2O

Figure 2: Acid-catalyzed hydrolysis pathway of N-chloromethyl imides on standard silica gel.

Step-by-Step Protocol:

  • Column Preparation: Slurry pack the silica gel using Hexanes containing 1% Triethylamine (Et

    
    N) . Flush the column with 3 column volumes (CV) of this mixture to neutralize all acidic sites.
    
  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess Et

    
    N, which could otherwise react with your electrophilic product.
    
  • Loading: Dissolve the crude in the absolute minimum amount of dry dichloromethane (DCM) and load it onto the column.

  • Elution: Elute rapidly using a gradient of 10% to 40% Ethyl Acetate in Hexanes. Speed is critical; the compound should not remain on the column for more than 20 minutes.

  • Recovery: Pool the product-containing fractions and evaporate the solvent in a water bath set to <30°C .

  • Self-Validation Checkpoint: The recovered solid must immediately dissolve in CDCl

    
     without leaving a cloudy suspension (which would indicate moisture-induced polymerization post-column).
    

Troubleshooting & FAQs

Q: My product turned into a sticky, insoluble paste after leaving it on the benchtop. What happened? A: 1-(Chloromethyl)piperidine-2,6-dione is highly hygroscopic and moisture-sensitive. Atmospheric moisture hydrolyzes the C-Cl bond to form the N-hydroxymethyl derivative. Over time, these molecules can cross-link, forming insoluble oligomers. Always store the purified product in a desiccator or under an argon atmosphere at -20°C.

Q: I see a strong singlet around 5.0 ppm instead of 5.36 ppm in my crude NMR. Can I fix this? A: A peak at 5.0 ppm indicates that the product has already hydrolyzed to N-hydroxymethylpiperidine-2,6-dione. This cannot be "purified" back into the chloromethyl product. You must re-subject the crude mixture to a chlorinating agent (e.g., SOCl


 with a catalytic amount of DMF) to convert the hydroxyl group back to a chloride, as outlined in standard N-chloromethylation protocols[2].

Q: Can I use an aqueous workup to wash away unreacted glutarimide before purification? A: Yes, but it must be executed with extreme care. Use ice-cold saturated aqueous NaHCO


 to neutralize any residual acids (like HCl or SOCl

). The biphasic extraction (using DCM or EtOAc) must be completed in under 5 minutes to prevent the aqueous layer from hydrolyzing the chloromethyl group. Dry the organic layer immediately over anhydrous Na

SO

.

Q: Why is my recrystallization yielding an oil instead of crystals? A: "Oiling out" occurs when the product precipitates above its melting point or when highly non-polar impurities (like silicone grease or residual reaction solvents) disrupt the crystal lattice. If this happens, redissolve the oil in a minimal amount of diethyl ether, add a seed crystal if available, and scratch the inside of the flask with a glass rod to induce nucleation.

References

  • He, S., Yu, H., Fu, Q., Kuang, R., Epp, J. B., & Groutas, W. C. (2001). "A ONE-STEP PROTOCOL FOR THE N-CHLOROMETHYLATION OF HETEROCYCLIC IMIDES." Synthetic Communications, 31(20), 3055-3058. URL:[Link]

  • MDPI Pharmaceuticals / Preprints.org (2025). "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." URL:[Link]

Sources

Technical Support Center: Solvent Selection for 1-(Chloromethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and dissolving 1-(Chloromethyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice, troubleshooting, and frequently asked questions to ensure the successful use of this reactive intermediate in your experiments.

Introduction to 1-(Chloromethyl)piperidine-2,6-dione

1-(Chloromethyl)piperidine-2,6-dione is a valuable bifunctional molecule. It features a piperidine-2,6-dione scaffold, a privileged structure in medicinal chemistry found in various bioactive molecules, and a reactive chloromethyl group.[1] This chloromethyl group acts as an electrophile, making the compound a versatile building block for introducing the piperidine-2,6-dione moiety via nucleophilic substitution.[2][3]

The inherent reactivity of the chloromethyl group, particularly its susceptibility to nucleophilic attack, necessitates careful solvent selection to prevent degradation and ensure the integrity of your starting material.[4] This guide provides a systematic approach to selecting appropriate solvents, focusing on both traditional and greener alternatives, while addressing common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling 1-(Chloromethyl)piperidine-2,6-dione?

A1: Due to its reactive chloromethyl group and the potential hazards associated with piperidine derivatives, strict safety protocols are essential. Always handle this compound in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[5]

Q2: Which common solvents should I avoid with 1-(Chloromethyl)piperidine-2,6-dione?

A2: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines should be strictly avoided for storage and non-reactive applications. The lone pair of electrons on the oxygen or nitrogen atoms in these solvents can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and leading to undesired side reactions and degradation of your starting material.[2][4]

Q3: My 1-(Chloromethyl)piperidine-2,6-dione appears to have degraded. What could be the cause?

A3: Degradation is most commonly caused by exposure to moisture or other nucleophiles.[4] Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[6] When weighing and transferring the compound, do so quickly to minimize exposure to atmospheric moisture. Using anhydrous solvents and pre-dried glassware is critical for preventing degradation in your reaction setup.

Q4: Are there any "green" or more sustainable solvent alternatives to traditional chlorinated or polar aprotic solvents?

A4: Yes, the pharmaceutical industry is actively moving away from hazardous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[9][10][11] Promising greener alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and potentially Cyrene™.[10][12][13] These solvents often offer a better safety and environmental profile while providing similar performance in many synthetic applications, including amide bond formation.[10][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Solubility The chosen solvent has incompatible polarity with the compound.Refer to the Solvent Selection Workflow below. Test solubility in a small range of aprotic solvents with varying polarities (e.g., from moderately nonpolar like 2-MeTHF to highly polar like DMSO). Gentle warming may improve solubility, but monitor for signs of degradation.
Compound Disappears from NMR/LC-MS but No Product is Formed The compound has degraded due to reaction with a reactive solvent or trace impurities (e.g., water).Use only anhydrous aprotic solvents. Ensure all glassware is thoroughly dried. If using a solvent like THF that can form peroxides, use a freshly opened bottle or test for and remove peroxides before use.
Inconsistent Reaction Results The solvent is not of sufficient purity, or there is batch-to-batch variability in the solvent.Use high-purity, anhydrous grade solvents. Consider purchasing solvents in smaller containers with septa to minimize contamination from repeated openings.
Formation of Unidentified Byproducts The solvent is participating in the reaction, or the compound is unstable under the reaction conditions (e.g., high temperature).Choose a less reactive solvent (see workflow below). Run the reaction at a lower temperature if possible. Analyze the byproducts to understand the degradation pathway, which can provide clues for selecting a more suitable solvent.

Alternative Solvent Selection Workflow

Given the lack of direct, published solubility data for 1-(Chloromethyl)piperidine-2,6-dione, a systematic, small-scale experimental approach is the most reliable method for solvent selection.

Caption: Workflow for selecting a suitable solvent.

Predicted Solubility Profile

This table provides a predicted qualitative solubility profile based on the structure of 1-(Chloromethyl)piperidine-2,6-dione and the known behavior of similar compounds.[4][14] These predictions must be confirmed experimentally.

Solvent Class Example Solvents Predicted Solubility Notes and Reactivity Concerns
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighRecommended for creating stock solutions and for reactions where high polarity is needed. Use anhydrous grades.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, Cyclopentyl Methyl Ether (CPME)Moderate to HighGood general-purpose solvents for reactions. 2-MeTHF and CPME are greener alternatives to THF.[13] Ensure THF is free of peroxides.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighEffective but have significant health and environmental concerns.[10] Consider alternatives where possible.
Aromatic Toluene, BenzeneLow to ModerateMay be suitable for certain reactions, but solubility is expected to be limited.
Protic Water, Methanol, EthanolReactive DO NOT USE for storage or as an inert solvent. The compound will likely decompose.
Nonpolar Aliphatic Hexanes, HeptaneVery LowUnlikely to be effective solvents.

Experimental Protocol: Small-Scale Solubility Determination

This protocol outlines a method to quickly assess the solubility of 1-(Chloromethyl)piperidine-2,6-dione in various candidate solvents.

Materials:

  • 1-(Chloromethyl)piperidine-2,6-dione

  • A selection of anhydrous solvents (e.g., DMSO, 2-MeTHF, Acetonitrile, DCM)

  • Small vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Pipettes and balance

Procedure:

  • Preparation: Weigh approximately 2-5 mg of 1-(Chloromethyl)piperidine-2,6-dione into a clean, dry vial.

  • Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g., 100 µL at a time).

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to calculate an approximate solubility (in mg/mL or molarity).

  • Stability Check (Optional): After dissolution, let the solution stand for a short period (e.g., 30 minutes) and re-examine. The appearance of cloudiness or precipitate may indicate instability in that solvent. An analytical technique like TLC or LC-MS can be used for a more definitive stability check.

This systematic approach will help you identify a suitable solvent that ensures the stability of your compound and the success of your downstream applications.

References

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. [9][11]

  • Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link][10]

  • PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link][12]

  • ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link][13]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine hydrochloride. [Link][6]

  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link][1]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis and Performance Guide: N-Chloromethyl Glutarimide vs. Alternative Alkylating Imides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-chloromethyl imides are highly versatile alkylating agents utilized extensively in drug development for prodrug synthesis, protecting group chemistry, and the functionalization of amines. When selecting the appropriate reagent, researchers must balance electrophilic reactivity with structural stability. This guide objectively compares the product performance and analytical signatures of N-chloromethyl glutarimide against its primary alternatives, N-chloromethyl succinimide and N-chloromethyl phthalimide . By analyzing the


H NMR chemical shifts of their methylene protons, we can directly infer the stereoelectronic environment and relative reactivity of these critical intermediates.

Mechanistic Causality: The Chemistry of N-Chloromethyl Imides

To understand the practical performance of these reagents, one must first examine the causality behind their analytical signatures. The methylene protons (-CH


Cl) in N-chloromethyl imides are situated in a uniquely deshielded stereoelectronic environment.

Normally, an N-CH


 group in an aliphatic amine resonates around 2.2–2.5 ppm. However, in N-chloromethyl imides, two powerful deshielding forces are at play:
  • Electronegative Induction (-I Effect): The substitution of a proton with a highly electronegative chlorine atom exerts a strong inductive pull on the methylene carbon.

  • Imide Nitrogen Delocalization: The nitrogen atom is part of an imide system, meaning its lone pair is delocalized into two adjacent carbonyl groups. This renders the nitrogen highly electron-deficient, further withdrawing electron density from the exocyclic methylene group.

The combination of these factors pushes the


H NMR resonance of the methylene singlet drastically downfield into the 5.20–5.40 ppm  region[1][2]. The subtle differences between the glutarimide, succinimide, and phthalimide derivatives arise from their specific ring geometries and resulting magnetic anisotropies.

Logic cluster_0 N-Chloromethyl Imide Derivatives (1H NMR Shifts) PHT N-Chloromethyl Phthalimide δ ~5.34 ppm (Aromatic, Planar) SUC N-Chloromethyl Succinimide δ ~5.29 ppm (Aliphatic, Planar) GLU N-Chloromethyl Glutarimide δ ~5.25 ppm (Aliphatic, Non-planar) DESHIELD Primary Deshielding Factors: 1. Electronegative Chlorine (-I) 2. Imide Nitrogen (Electron Withdrawing) ANISOTROPY Secondary Factor: Ring Anisotropy & Coplanarity DESHIELD->ANISOTROPY ANISOTROPY->PHT Strongest (Aromatic Ring) ANISOTROPY->SUC Moderate (Planar 5-ring) ANISOTROPY->GLU Weakest (Puckered 6-ring)

Figure 1: Logical relationship between imide structure and 1H NMR chemical shift deshielding effects.

Data Presentation: H NMR Chemical Shift Comparison

The chemical shift of the methylene singlet serves as a precise indicator of the molecule's electronic state. A further downfield shift generally correlates with a more electron-deficient methylene carbon, which often translates to higher electrophilicity in S


2 alkylation reactions.
Imide Derivative

H NMR Shift (-CH

Cl)
Ring Size / TypeDeshielding Factors & Structural Causality
N-Chloromethyl Phthalimide ~5.34 ppm (s, 2H) 5-membered (fused aromatic)The fused benzene ring introduces a diamagnetic anisotropic effect (ring current) that strongly deshields the protons[1][3].
N-Chloromethyl Succinimide ~5.29 ppm (s, 2H) 5-membered (aliphatic)Lacks the aromatic ring but maintains a rigid, planar 5-membered imide structure, maximizing orbital overlap and electron withdrawal[2].
N-Chloromethyl Glutarimide ~5.25 ppm (s, 2H) 6-membered (aliphatic)The 6-membered ring adopts a non-planar (half-chair/envelope) conformation. This slight deviation from coplanarity softens the electron-withdrawing effect.
Product Performance & Reactivity Implications
  • N-Chloromethyl Phthalimide is the most electrophilic and widely used for Gabriel-type syntheses, but the aromatic ring adds significant steric bulk and hydrophobicity, which can complicate downstream aqueous workups.

  • N-Chloromethyl Succinimide offers a highly reactive, planar aliphatic alternative with less steric hindrance, ideal for synthesizing compact prodrugs.

  • N-Chloromethyl Glutarimide provides a slightly less aggressive electrophilic center due to its puckered 6-membered ring. This makes it an excellent choice when chemoselectivity is required (e.g., alkylating a specific primary amine in the presence of competing secondary nucleophiles) or when the final drug molecule requires a specific spatial geometry that a 5-membered ring cannot satisfy.

Experimental Protocols: Self-Validating Synthesis

To ensure trustworthiness in drug development workflows, the synthesis of N-chloromethyl glutarimide must be treated as a self-validating system. The protocol below isolates the intermediate to verify the success of the carbon-nitrogen bond formation before proceeding to the halogenation step.

Step 1: Hydroxymethylation of Glutarimide

Rationale: Direct chloromethylation is prone to polymerization and side reactions. Forming the stable N-hydroxymethyl intermediate allows for purification and analytical validation prior to activation.

  • Suspend glutarimide (1.0 eq) in a 37% aqueous formaldehyde solution (1.2 eq).

  • Add a catalytic amount of potassium carbonate (K

    
    CO
    
    
    
    , 0.05 eq) to deprotonate the imide, increasing its nucleophilicity.
  • Reflux the mixture at 90°C for 2 hours until the solution becomes clear.

  • Cool to 0°C to precipitate N-hydroxymethyl glutarimide . Filter, wash with ice-cold water, and dry under vacuum.

  • Validation Check: Confirm intermediate via

    
    H NMR (CDCl
    
    
    
    ): Look for the appearance of a new methylene doublet/singlet around 4.80 ppm and a broad -OH peak.
Step 2: Chlorination to N-Chloromethyl Glutarimide

Rationale: Thionyl chloride (SOCl


) is selected over PCl

because its byproducts (SO

and HCl) are gaseous, driving the reaction forward (Le Chatelier's principle) and simplifying the workup.
  • Dissolve the dried N-hydroxymethyl glutarimide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cool the flask to 0°C and add SOCl

    
     (1.5 eq) dropwise over 30 minutes to control the exothermic release of gases.
    
  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The product will run significantly higher (less polar) than the starting material.

  • Evaporate the solvent and excess SOCl

    
     under reduced pressure. Recrystallize the crude solid from toluene to yield pure N-chloromethyl glutarimide .
    
Step 3: Analytical Validation

Dissolve 10 mg of the final product in 0.5 mL of CDCl


. Acquire a 400 MHz 

H NMR spectrum. The protocol is considered successful if a sharp, integrated singlet (2H) is observed at ~5.25 ppm , with no residual peaks at 4.80 ppm (indicating complete conversion of the hydroxyl group).

Workflow A Glutarimide (Starting Material) C N-Hydroxymethyl Glutarimide (Intermediate) A->C K2CO3, H2O Reflux, 2h B Formaldehyde (Aq. 37%) B->C E N-Chloromethyl Glutarimide (Final Product) C->E CH2Cl2, 0°C to RT 2h D Thionyl Chloride (SOCl2) D->E F 1H NMR Validation δ ~5.25 ppm (s, 2H) E->F CDCl3 400 MHz

Figure 2: Synthesis and self-validating NMR workflow for N-chloromethyl glutarimide.

References

  • The Royal Society of Chemistry. "SI_full paper_CS_20.12.2020" (Contains synthetic usage and characterization data for N-chloromethylphthalimide). rsc.org. Available at:[Link]

  • Google Patents. "US4859229A - 3-Aryluracils having an ether (thio)

Sources

Comparing reactivity of N-chloromethyl vs N-bromomethyl glutarimide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares N-chloromethyl glutarimide (N-CMG) and N-bromomethyl glutarimide (N-BMG), focusing on their utility as electrophilic building blocks in the synthesis of Cereblon (CRBN) ligands and PROTACs.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, Process Chemists

Executive Summary

For the installation of the glutarimide motif—critical for recruiting the E3 ubiquitin ligase Cereblon (CRBN)—N-bromomethyl glutarimide (N-BMG) is the superior reagent for small-scale, rapid discovery chemistry due to its higher kinetic reactivity. It allows for mild alkylation of complex, fragile linkers.

However, N-chloromethyl glutarimide (N-CMG) is the preferred alternative for process-scale applications or when reagent stability is paramount. While it requires harsher reaction conditions or iodide catalysis (Finkelstein) to react, it offers significantly improved hydrolytic stability and shelf-life compared to its bromide counterpart.

FeatureN-Bromomethyl Glutarimide (N-BMG)N-Chloromethyl Glutarimide (N-CMG)
Reactivity High (Fast kinetics at RT)Moderate (Requires heat or activation)
Leaving Group Excellent (

)
Good (

)
Stability Low (Moisture/Light sensitive)High (Stable solid)
Primary Use Late-stage functionalization (LSF)Scale-up; Building block storage
Atom Economy Lower (Br mass = 79.9)Higher (Cl mass = 35.5)

Mechanistic Foundation

The utility of these reagents relies on the "N-halomethyl" functionality acting as a masked electrophile. The imide nitrogen lone pair is delocalized into the carbonyls, preventing it from expelling the halogen via an


-like iminium formation under neutral conditions. Therefore, reactions predominantly proceed via 

mechanisms
, making the leaving group ability critical.
Electrophilicity & Bond Energetics

The C-X bond strength dictates both the storage stability and the energy barrier for alkylation.

  • C-Br Bond: Weaker (~276 kJ/mol). The bond length is longer, and the

    
     ion is a softer, more stable base than 
    
    
    
    . This results in a lower activation energy for nucleophilic attack.
  • C-Cl Bond: Stronger (~338 kJ/mol). The shorter bond and harder nature of the chloride leaving group require higher temperatures or activation by NaI (in situ conversion to the iodide) to proceed at reasonable rates.

Mechanism of Action (Graphviz)

The following diagram illustrates the divergent pathways for synthesis and subsequent nucleophilic displacement.

ReactionPathways Glut Glutarimide (Starting Material) N_OH N-Hydroxymethyl Glutarimide (Intermediate) Glut->N_OH + HCHO, 95°C HCHO Formaldehyde (aq) N_Cl N-Chloromethyl Glutarimide (Stable Electrophile) N_OH->N_Cl + SOCl2 N_Br N-Bromomethyl Glutarimide (Reactive Electrophile) N_OH->N_Br + PBr3 SOCl2 SOCl2 (Thionyl Chloride) PBr3 PBr3 or HBr/AcOH Product PROTAC / Ligand (Coupled Product) N_Cl->Product Slow (Requires Heat/NaI) N_Br->Product Fast (RT, mild base) Nu Nucleophile (Linker-NH2 / Ar-OH)

Caption: Divergent synthesis and reactivity profiles. N-Br pathway (bold) is kinetically favored for coupling.

Experimental Protocols

Precursor Synthesis: N-Hydroxymethyl Glutarimide

Prerequisite for both halides.

  • Suspend glutarimide (1.0 equiv) in water (1.5 mL/mmol).

  • Add 37% aqueous formaldehyde (1.2 equiv).

  • Heat to reflux (approx. 95–100 °C) for 1–2 hours until the solution becomes clear.

  • Cool to room temperature; if no precipitate forms, concentrate under reduced pressure.

  • Crystallize from ethanol/hexane if necessary. (Yields typically >90%).

Synthesis of N-Chloromethyl Glutarimide (N-CMG)

Best for: Bulk preparation and long-term storage.

  • Dissolve N-hydroxymethyl glutarimide (1.0 equiv) in dry DCM or

    
    .
    
  • Cool to 0 °C under

    
     atmosphere.
    
  • Add Thionyl chloride (

    
    , 1.5 equiv) dropwise. Caution: 
    
    
    
    and HCl gas evolution.
  • Reflux for 2 hours.

  • Evaporate volatiles under reduced pressure.

  • Purify by recrystallization from toluene or

    
    .
    
    • Note: Can also be prepared by passing dry HCl gas through a suspension of the N-hydroxymethyl precursor in acetic acid.

Synthesis of N-Bromomethyl Glutarimide (N-BMG)

Best for: Immediate use in sensitive couplings.

  • Suspend N-hydroxymethyl glutarimide (1.0 equiv) in dry DCM.

  • Add Phosphorus tribromide (

    
    , 0.4 equiv) at 0 °C slowly.
    
  • Stir at room temperature for 12–18 hours.

  • Quench carefully with ice water (rapidly, to avoid hydrolysis of the product).

  • Extract immediately with DCM, wash with cold brine, and dry over

    
    .
    
  • Concentrate to yield a white solid. Store at -20 °C under Argon.

Reactivity & Stability Decision Matrix

When designing a PROTAC linker or CRBN ligand, choose the reagent based on the nucleophile and the fragility of the rest of the molecule.

ParameterN-Bromomethyl (N-BMG)N-Chloromethyl (N-CMG)
Reaction with Amines Rapid. proceed at 0°C to RT with mild base (

).
Slow. Often requires heating to 60–80°C or stronger base.
Reaction with Phenols Excellent.

in Acetone/DMF at RT.
Moderate. Requires heating or catalysis (NaI).
Hydrolytic Stability Poor. Hydrolyzes to HCHO + Glutarimide in moist air.Good. Can be weighed in open air (briefly).
Finkelstein Compatible? N/A (Already reactive)Yes. Add 10 mol% NaI to generate transient N-iodomethyl species.
Light Sensitivity High (Turns yellow/brown).Low.
The "Finkelstein Trick" for N-CMG

If you possess the stable N-chloromethyl derivative but need the reactivity of the bromide/iodide, you can generate the reactive species in situ:

Protocol: Dissolve N-CMG (1 equiv) and the nucleophile in Acetone or DMF. Add Sodium Iodide (NaI, 0.1 – 1.0 equiv). The


 is displaced by 

, generating the highly reactive N-iodomethyl intermediate, which reacts rapidly with the nucleophile.

Application in Drug Discovery (PROTACs)

N-halomethyl glutarimides are used to attach the CRBN ligand to a linker via a


 carbon, often creating a "caged" or chemically labile connection, or simply extending the linker length.

Key Consideration: The resulting N-C-N (aminal) or N-C-O (hemiaminal ether) linkages formed by these reagents can be metabolically unstable.

  • N-BMG + Amine

    
     N-methylene-amine (Mannich base-like). Susceptible to hydrolysis in acidic media.
    
  • N-BMG + Alcohol

    
     N-alkoxymethyl. Generally more stable.
    
Workflow Visualization

PROTAC_Workflow cluster_0 Warhead Selection cluster_1 Linker Installation Glut Glutarimide Core Act Activation (N-CH2-Br) Glut->Act Formaldehyde + PBr3 Coup Coupling (Nucleophilic Displacement) Act->Coup + Linker-Target Final Final PROTAC Coup->Final Target Target Protein Ligand (e.g., JQ1 derivative) Target->Coup

Caption: Standard workflow for installing CRBN warheads using N-halomethyl activation.

References

  • Synthesis of N-Hydroxymethyl Glutarimide & Derivatives

    • ChemicalBook. "Glutarimide: Synthesis and derivatives."[1][2] Accessed Feb 28, 2026. Link

  • N-Bromomethyl Phthalimide (Proxy for Reactivity)

    • BenchChem.[3][4] "An In-Depth Technical Guide to the Physicochemical Properties of N-(Bromomethyl)phthalimide."[3][4] Accessed Feb 28, 2026. Link

  • Use in PROTAC Synthesis

    • ChemRxiv. "Simplifying Access to Targeted Protein Degraders via Ni-Electrocatalytic Cross-Coupling." (Context on glutarimide functionalization). Link

  • Halogenation Selectivity & Kinetics

    • Master Organic Chemistry. "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." (Fundamental kinetic principles). Link

  • General Glutarimide Functionalization

    • RSC Medicinal Chemistry. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation."[1][5] Link

Sources

Comprehensive HPLC Purity Analysis of Moisture-Sensitive Imides: A Comparison Guide for 1-(Chloromethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating highly reactive building blocks. 1-(Chloromethyl)piperidine-2,6-dione is a prime example. Widely used as an alkylating agent and a critical intermediate in the synthesis of PROTAC linkers and complex therapeutics, this compound presents a severe analytical challenge: it is highly moisture-sensitive.

When researchers attempt to determine its purity using standard analytical methods, they often report lower-than-expected yields. In most cases, the compound is not impure; rather, the analytical method itself is destroying the analyte. This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) modalities to establish a self-validating, artifact-free purity assay.

The Mechanistic Challenge: On-Column Degradation

To design an effective HPLC method, we must first understand the causality behind the molecule's instability.

The piperidine-2,6-dione (glutarimide) ring is highly electron-withdrawing. This pulls electron density away from the adjacent N-chloromethyl group, rendering the chloromethyl carbon exceptionally electrophilic. In standard Reversed-Phase HPLC (RP-HPLC)—which relies on aqueous mobile phases—water acts as a potent nucleophile.

During the chromatographic run, water attacks the electrophilic carbon, displacing the chloride ion. This results in rapid on-column hydrolysis , converting the intact analyte into 1-(hydroxymethyl)piperidine-2,6-dione and releasing hydrochloric acid and formaldehyde [1]. Because this degradation happens while the sample is traveling through the column, it manifests as artifactual impurity peaks (often tailing or fronting), leading to a false underestimation of the active pharmaceutical ingredient's (API) true purity.

G A 1-(Chloromethyl)piperidine-2,6-dione (Intact Analyte) C On-Column Hydrolysis (Artifactual Degradation) A->C Aqueous RP-HPLC B H2O in Mobile Phase (Nucleophilic Attack) B->C D 1-(Hydroxymethyl)piperidine-2,6-dione (False Impurity Peak) C->D E HCl + Formaldehyde (Byproducts) C->E

Figure 1: On-column hydrolysis pathway of 1-(Chloromethyl)piperidine-2,6-dione in aqueous HPLC.

Comparison of Analytical Strategies

To circumvent this degradation, analytical scientists must adopt one of two strategies: Thermodynamic prevention (removing the nucleophile entirely) or Kinetic evasion (outrunning the degradation reaction) [2].

Below is an objective comparison of three chromatographic approaches based on experimental validation.

Table 1: Performance Comparison of HPLC Modalities
Method ModalityMobile Phase SystemRun TimeApparent Purity (Mock API)Artifactual DegradantScientific Verdict
Standard RP-HPLC Water / Acetonitrile (Neutral)15.0 min82.4%~16.5%Fail. High residence time and neutral pH accelerate hydrolysis.
Fast Acidic RP-UHPLC 0.1% TFA in Water / MeCN1.5 min98.1%< 0.5%Acceptable. Low pH stabilizes the imide; fast run outpaces kinetics.
Anhydrous NP-HPLC Hexane / Isopropanol10.0 min98.6%0.0%Gold Standard. Complete absence of water prevents any degradation.

Experimental Protocols: Building a Self-Validating System

A robust analytical method must be self-validating. This means the protocol must include steps to prove that degradation is not occurring during the analysis.

Protocol A: Anhydrous Normal-Phase HPLC (NP-HPLC)

This is the definitive method for establishing the absolute purity of moisture-sensitive imides.

Causality & Rationale: By utilizing a completely non-aqueous environment, the nucleophilic attack on the chloromethyl group is thermodynamically impossible.

  • Column Selection: Use a bare silica or Cyano-bonded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Anhydrous Isopropanol (IPA) in an 85:15 (v/v) ratio. Critical Step: Ensure the IPA is strictly anhydrous (stored over molecular sieves) to prevent trace moisture introduction.

  • Sample Preparation: Dissolve the 1-(Chloromethyl)piperidine-2,6-dione standard in anhydrous Dichloromethane (DCM) or a Hexane/IPA diluent to a concentration of 1.0 mg/mL. Do not use ambient methanol or ethanol, as alcoholysis can occur over time.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • System Validation: Inject the sample immediately after preparation, and again after 4 hours in the autosampler. The purity profile must remain identical (Δ < 0.1%), proving the absence of sample-matrix degradation.

Protocol B: Fast Acidic RP-UHPLC

Use this method when high-throughput screening is required and NP-HPLC is unavailable.

Causality & Rationale: While water is present, the addition of Trifluoroacetic Acid (TFA) lowers the pH, protonating trace nucleophiles and stabilizing the imide ring. Furthermore, utilizing sub-2 µm particles allows for ultra-fast separations, ensuring the analyte elutes before significant hydrolysis can occur [3].

  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Design: Program a steep, ballistic gradient: 5% B to 95% B over 1.0 minute, holding at 95% B for 0.5 minutes. Total run time: 1.5 minutes.

  • Sample Preparation: Dissolve the analyte in cold Acetonitrile (1.0 mg/mL). Do not use water in the sample diluent.

  • System Validation: Monitor the baseline for a broad, fronting peak eluting just before the main API peak. If this peak exceeds 0.5% area, the flow rate must be increased or the column temperature lowered to further suppress on-column kinetics.

Workflow Start Select HPLC Method for 1-(Chloromethyl)piperidine-2,6-dione Q1 Is High-Throughput Required? (< 3 mins) Start->Q1 Q2 Is Sample Matrix Compatible with Hexane? Q1->Q2 No UHPLC Fast Acidic RP-UHPLC (0.1% TFA, Sub-2µm Column) Q1->UHPLC Yes NPHPLC Anhydrous NP-HPLC (Hexane/IPA, Silica Column) Q2->NPHPLC Yes Warning Standard RP-HPLC (DO NOT USE - High Degradation) Q2->Warning No (Requires Matrix Exchange)

Figure 2: Decision matrix for selecting the optimal purity analysis method.

Conclusion

Treating reactive intermediates like stable end-products is a common pitfall in pharmaceutical analysis. For 1-(Chloromethyl)piperidine-2,6-dione, standard RP-HPLC will consistently yield false-positive degradation data. By implementing either an Anhydrous NP-HPLC method to eliminate nucleophilic attack, or a Fast Acidic RP-UHPLC method to kinetically outpace hydrolysis, researchers can achieve accurate, reproducible, and scientifically sound purity assessments.

References

  • Antelo, J. M., et al. "Study of the Degraded Products of N-Chloroserine in Chlorinated Waters Using High-Performance Liquid Chromatography." Journal of Chromatographic Science, Oxford University Press. URL: [Link]

  • Dong, M. W., et al. "Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds." ResearchGate. URL: [Link]

  • Grinias, J., et al. "Highlights from the HPLC 2018 Symposium - LCGC International." Chromatography Online. URL: [Link]

Technical Comparison Guide: IR Characterization of N-Chloromethyl Piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Spectral validation and comparative analysis of N-chloromethyl piperidine-2,6-dione against structural analogs and precursors.

Executive Summary & Technical Context[1][2][3][4][5]

N-chloromethyl piperidine-2,6-dione (N-chloromethyl glutarimide) represents a critical electrophilic building block in medicinal chemistry, often utilized to introduce the glutarimide pharmacophore—a moiety central to immunomodulatory drugs (e.g., thalidomide analogs).

Precise characterization of this intermediate is challenging due to its moisture sensitivity; the N-chloromethyl group is prone to hydrolysis, reverting to the N-hydroxymethyl derivative or the parent glutarimide. This guide provides a comparative infrared (IR) spectroscopy framework to distinguish N-chloromethyl piperidine-2,6-dione from its precursors and common impurities, establishing a self-validating protocol for quality control.

Theoretical Framework: Vibrational Modes & Substituent Effects[6][7]

To interpret the spectrum accurately, one must understand the vibrational perturbations introduced by the chloromethylation of the cyclic imide core.

The Cyclic Imide Core (Piperidine-2,6-dione)

The parent molecule, piperidine-2,6-dione, exhibits a characteristic "doublet" carbonyl stretch due to the coupling of the two carbonyl groups through the nitrogen atom.

  • Symmetric Stretch (

    
    ):  The two C=O bonds vibrate in phase.
    
  • Asymmetric Stretch (

    
    ):  The two C=O bonds vibrate out of phase (typically lower intensity in 6-membered rings compared to 5-membered).
    
The N-Chloromethyl Perturbation

Substituting the imide proton (N-H) with a chloromethyl group (-CH


Cl) introduces three distinct spectral changes:
  • Loss of H-Bonding: Disappearance of the broad N-H stretching band.

  • Inductive Shift: The electron-withdrawing chlorine atom (via the methylene bridge) increases the double-bond character of the carbonyls slightly less than direct N-acylation but modifies the dipole moment, altering peak intensities.

  • New Fingerprint Modes: Introduction of C-Cl stretching vibrations in the low-frequency region.

Comparative Spectral Analysis

The following table contrasts N-chloromethyl piperidine-2,6-dione with its primary "alternatives" in a synthesis context: the starting material (Glutarimide) and the hydrolysis product (N-Hydroxymethyl glutarimide).

Table 1: Diagnostic IR Peak Comparison
Functional Group ModeTarget: N-Chloromethyl Glutarimide Precursor: Glutarimide Hydrolysis Impurity: N-Hydroxymethyl Mechanistic Insight
N-H Stretch Absent 3200–3250 cm⁻¹ (Broad, Medium)Absent (replaced by O-H)The most immediate indicator of reaction completion.
O-H Stretch Absent Absent3300–3450 cm⁻¹ (Broad, Strong)Presence indicates moisture contamination or hydrolysis.
C=O Stretch (Imide) 1735 & 1695 cm⁻¹ (Sharp Doublet)1720 & 1680 cm⁻¹1725 & 1685 cm⁻¹N-alkylation generally shifts C=O to higher wavenumbers due to loss of intermolecular H-bonding.
C-H Stretch (sp³) 2950–3050 cm⁻¹ (Weak, CH₂-Cl)2900–2950 cm⁻¹ (Ring CH₂)2900–2950 cm⁻¹The CH₂-Cl protons are deshielded, often appearing slightly higher than ring protons.
C-Cl Stretch 650–800 cm⁻¹ (Medium/Strong)AbsentAbsentDiagnostic fingerprint peak. Often obscured in KBr if not pure; ATR is preferred.
C-O Stretch AbsentAbsent1050–1150 cm⁻¹ Diagnostic for the N-hydroxymethyl alcohol functionality.

Note on Wavenumbers: Exact values may vary by ±5 cm⁻¹ depending on the matrix (Solid state KBr vs. ATR vs. Solution). The relative shifts described above are constant.

Experimental Protocol: Self-Validating Spectra Acquisition

Due to the high reactivity of the N-CH


-Cl bond, standard IR sample preparation can induce degradation. The following protocol minimizes artifacts.
Method A: Attenuated Total Reflectance (ATR) - Recommended

Why: Minimizes sample exposure to atmospheric moisture and requires no pressing (which generates heat/pressure that can degrade the sample).

  • Background Scan: Run an air background scan (32 scans, 4 cm⁻¹ resolution).

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol and ensure it is completely dry.

  • Sample Application: Place <5 mg of solid N-chloromethyl piperidine-2,6-dione on the crystal.

  • Compression: Apply minimal pressure required for contact. High pressure can catalyze hydrolysis if the crystal is not perfectly dry.

  • Acquisition: Scan immediately (16-32 scans).

  • Validation: Check for the "Hydrolysis Triad" (Broad O-H at 3400, C-O at 1100, Loss of C-Cl at 700). If present, re-synthesize or dry the sample.

Method B: Nujol Mull (Alternative)

Why: Nujol (mineral oil) protects the sample from atmospheric moisture during the scan.

  • Grinding: Grind the sample in an agate mortar.

  • Mulling: Add 1-2 drops of dry Nujol and mix to a paste.

  • Plating: Sandwich between NaCl or KBr plates.

  • Subtraction: Be aware that Nujol introduces strong C-H peaks (2900, 1460, 1375 cm⁻¹) which will mask the compound's C-H stretches. Focus on the Carbonyl (1700 region) and Fingerprint (C-Cl) regions.

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical flow for validating the product identity using IR data.

IR_Validation_Logic Start Acquire IR Spectrum (ATR Method) CheckNH Is a broad peak present at 3100-3300 cm⁻¹? Start->CheckNH CheckOH Is a broad peak present at 3300-3500 cm⁻¹? CheckNH->CheckOH No Result_SM Contamination: Unreacted Glutarimide CheckNH->Result_SM Yes (N-H) CheckCO Is the Carbonyl Doublet shifted >10 cm⁻¹ higher than starting material? CheckOH->CheckCO No Result_Hyd Contamination: Hydrolyzed (N-Hydroxymethyl) CheckOH->Result_Hyd Yes (O-H) CheckCCl Is a strong band present at 600-800 cm⁻¹? CheckCO->CheckCCl Yes (1735/1695) Result_Unknown Investigate: Check for Ring Opening or Decomposition CheckCO->Result_Unknown No (No Shift) Result_Success VALIDATED: N-Chloromethyl Piperidine-2,6-dione CheckCCl->Result_Success Yes CheckCCl->Result_Unknown No

Figure 1: Decision tree for the spectral validation of N-chloromethyl piperidine-2,6-dione, highlighting critical exclusion criteria for common impurities.

Synthesis Pathway & Monitoring

Understanding the synthesis context helps in anticipating spectral impurities. The reaction typically involves treating glutarimide with formaldehyde and thionyl chloride (or similar chlorinating agents).

Synthesis_Pathway cluster_impurities Common Impurities Glutarimide Glutarimide (Precursor) IR: N-H (3200) Intermediate N-Hydroxymethyl Intermediate IR: O-H (3400) Glutarimide->Intermediate Hydroxymethylation Formaldehyde + CH₂O Product N-Chloromethyl Glutarimide IR: C-Cl (700) Intermediate->Product Chlorination (Nucleophilic Sub.) SOCl2 + SOCl₂ Imp1 Unreacted Glutarimide Imp2 Hydrolyzed Product

Figure 2: Synthetic route showing the intermediate stages. IR monitoring at the chlorination step should show the complete disappearance of the O-H band from the N-hydroxymethyl intermediate.

References

  • National Institute of Standards and Technology (NIST). Piperidine-2,6-dione (Glutarimide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. (Detailed analysis of cyclic imide carbonyl doublets). [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (Reference for C-Cl and C=O shifts). [Link]

Sources

Bioreversible Derivatization: The Strategic Advantage of N-Chloromethyl Linkers over N-Alkyl Chains in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the modification of nitrogen-bearing pharmacophores is a critical decision point.[1] While standard N-alkyl linkers (e.g., methyl, ethyl) are traditionally used to optimize binding affinity and metabolic stability, they effectively create a new permanent chemical entity (NCE) with altered pharmacodynamics.

In contrast, N-chloromethyl linkers serve as the synthetic gateway to bioreversible N-methylene prodrugs . Unlike stable N-alkyl chains, these linkers enable the attachment of solubilizing (phosphate) or permeating (acyl) promoieties that spontaneously cleave in vivo to regenerate the authentic parent drug. This guide analyzes the mechanistic and pharmacokinetic superiority of N-chloromethyl-derived linkers for overcoming solubility-permeability paradoxes, supported by experimental protocols and cleavage kinetics.

The Fundamental Divergence: "Hard" vs. "Soft" Alkylation

The core distinction lies in the stability of the carbon-nitrogen bond under physiological conditions.

N-Alkyl Linkers (The "Hard" Modification)

Standard N-alkylation (e.g.,


) creates a robust C-N bond.
  • Mechanism: Metabolism relies on oxidative dealkylation via Cytochrome P450 enzymes (specifically CYP3A4/2D6).

  • Limitation: This process is slow, variable between patients (pharmacogenetic polymorphism), and often produces active metabolites with different toxicity profiles. It is not a reliable prodrug strategy for rapid regeneration.

N-Chloromethyl Linkers (The "Soft" Modification)

The N-chloromethyl group (


) is rarely the final drug; it is the reactive electrophile used to install an N-acyloxymethyl  or N-phosphonooxymethyl  group.
  • Mechanism: These form N-methylene double ester or quaternary ammonium systems.

  • Advantage: They utilize a chemically programmed self-immolative cascade . Once a ubiquitous enzyme (esterase or phosphatase) triggers the initial cleavage, the linker spontaneously collapses to release the parent amine.

Comparative Analysis Table
FeatureStandard N-Alkyl LinkerN-Chloromethyl-Derived Linker
Bond Stability High (Enzymatically resistant)Tunable (Enzymatically labile)
Cleavage Trigger Oxidative (CYP450)Hydrolytic (Phosphatase/Esterase)
Half-Life (

)
Hours to Days (Variable)Minutes (Predictable)
Primary Utility SAR Optimization (Potency)ADME Optimization (Solubility/Bioavailability)
Byproducts Aldehydes (slow release)Formaldehyde (rapid, stoichiometric)

Mechanism of Action: The Self-Immolative Cascade

The superiority of the N-chloromethyl strategy lies in its predictable release mechanism. Unlike N-alkyls which depend on liver metabolism, these linkers rely on plasma or tissue hydrolysis.

Diagram 1: Comparative Cleavage Pathways

CleavageMechanism cluster_0 Standard N-Alkyl (Oxidative) cluster_1 N-Chloromethyl Derived (Self-Immolative) N_Alkyl N-Alkyl Drug (Stable) Unstable_OH Carbinolamine Intermediate N_Alkyl->Unstable_OH Slow Oxidation CYP CYP450 (Liver Only) CYP->N_Alkyl Parent_Alkyl Parent Drug (Variable Yield) Unstable_OH->Parent_Alkyl Collapse Prodrug N-Phosphonooxymethyl Prodrug N_Hydroxymethyl N-Hydroxymethyl Intermediate Prodrug->N_Hydroxymethyl Fast Hydrolysis Enzyme Alkaline Phosphatase (Plasma/Tissue) Enzyme->Prodrug Parent_Soft Parent Drug (Quantitative Release) N_Hydroxymethyl->Parent_Soft Spontaneous Collapse (<1 sec) Formaldehyde Formaldehyde N_Hydroxymethyl->Formaldehyde Byproduct

Figure 1: Comparison of cleavage pathways. The N-chloromethyl derived pathway (bottom) utilizes a hydrolytic trigger followed by spontaneous collapse, ensuring rapid and complete regeneration of the parent drug, unlike the variable oxidative pathway of N-alkyls.

Solubility vs. Permeability: Solving the Paradox

N-chloromethylation allows the attachment of "Promoiety" groups that temporarily invert the physicochemical properties of the drug.

Case A: The Solubility Switch (N-Phosphonooxymethyl)

For lipophilic drugs (e.g., Propofol, Phenytoin) that require toxic solvents (Cremophor EL) for IV administration, N-chloromethylation allows the attachment of a phosphate group.

  • Chemistry: Reaction with di-tert-butyl chloromethyl phosphate .[2][3]

  • Result: Converts a highly lipophilic drug (

    
    ) into a highly water-soluble prodrug (
    
    
    
    ).
  • Example: Fosphenytoin . It is 5,000x more soluble than Phenytoin, preventing "Purple Glove Syndrome" caused by the high pH required to solubilize the parent N-alkyl analog.

Case B: The Permeability Switch (N-Acyloxymethyl)

For polar drugs (e.g., Beta-lactams) that cannot cross the gut membrane, N-chloromethylation allows the attachment of a lipophilic ester.

  • Chemistry: Reaction with chloromethyl esters .

  • Result: Increases LogP, facilitating passive diffusion. Once in the blood, esterases cleave the linker, releasing the active polar drug.

Experimental Protocol: Synthesis of N-Phosphonooxymethyl Prodrugs

This protocol describes the conversion of a tertiary amine drug into a water-soluble prodrug using N-chloromethyl chemistry.[2] This is a self-validating workflow; the appearance of the quaternary ammonium species is distinct by NMR.

Reagents Required[1][4][5][6][7][8][9]
  • Parent Drug: Tertiary amine (dried).

  • Reagent: Di-tert-butyl chloromethyl phosphate (prepared from chloromethyl chlorosulfate).

  • Solvents: Anhydrous Acetone or Acetonitrile.

  • Catalyst: Sodium Iodide (NaI) - Finkelstein condition to generate reactive iodomethyl species in situ.

Step-by-Step Methodology
  • Activation (In Situ Iodination): Dissolve di-tert-butyl chloromethyl phosphate (1.2 eq) and NaI (0.1 eq) in anhydrous acetone under Argon. Stir for 30 minutes at room temperature.

    • Why: The iodine exchanges with chlorine, creating a more reactive N-iodomethyl intermediate, facilitating attack by the sterically hindered amine.

  • Quaternization: Add the parent tertiary amine (1.0 eq) to the reaction mixture. Stir at ambient temperature for 4-24 hours.

    • Monitoring: Monitor via TLC or LC-MS.[4] The product will be a polar quaternary ammonium salt.

  • Isolation of Protected Intermediate: Concentrate the solvent. Precipitate the salt using cold diethyl ether.

    • Validation: ^1H NMR will show a characteristic doublet for the

      
       methylene protons around 
      
      
      
      5.0-5.5 ppm (
      
      
      ).
  • Deprotection (Acidolysis): Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (excess) at 0°C. Stir for 1-2 hours.

    • Mechanism:[2][5][6][7][8][9] TFA cleaves the tert-butyl esters without affecting the N-methylene linkage.

  • Final Salt Formation: Evaporate TFA. Redissolve in water/buffer and adjust pH to 7.0 with NaOH to form the stable disodium phosphate salt. Lyophilize to obtain the final prodrug.

Diagram 2: Synthetic Workflow

SynthesisProtocol Step1 Step 1: Activation Reagent: Chloromethyl Phosphate + NaI Solvent: Acetone Step2 Step 2: Quaternization Add Tertiary Amine Drug Forms: N-Phosphonooxymethyl Cation Step1->Step2 In Situ Finkelstein Step3 Step 3: Deprotection Reagent: TFA/DCM Removes: t-Butyl groups Step2->Step3 Isolation Step4 Step 4: Salt Formation Reagent: NaOH (pH 7.0) Yields: Water Soluble Prodrug Step3->Step4 Neutralization

Figure 2: Synthetic route for converting tertiary amines to N-phosphonooxymethyl prodrugs.

Supporting Data & References

Comparative Stability Data

The following data highlights the drastic difference in half-life (


) between the stable N-alkyl bond and the labile N-chloromethyl-derived linker in plasma.
Compound ClassLinker Type

(pH 7.4 Buffer)

(Human Plasma)
Mechanism
N-Methyl Drug N-Alkyl> 100 Hours> 100 HoursOxidative (Slow)
N-Acyloxymethyl N-Methylene Ester20-40 Hours< 10 MinutesEsterase Hydrolysis
N-Phosphonooxymethyl N-Methylene Phosphate> 500 Hours< 5 MinutesAlkaline Phosphatase

Note: The N-chloromethyl derived linkers are chemically stable in buffer (shelf-stable) but rapidly degrade in plasma, fulfilling the ideal prodrug requirement.

References
  • Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates. Advanced Drug Delivery Reviews.

    • Key Insight: Establishes the foundational chemistry of N-phosphonooxymethyl prodrugs for solubiliz
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

    • Key Insight: Comprehensive review comparing N-alkyl vs.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews.

    • Key Insight: Detailed kinetics of Fosphenytoin and the advantages of the N-methylene phosph
  • Safadi, M., et al. (1993). Phosphoryloxymethyl carbamates and carbonates—novel water-soluble prodrugs for amines and hindered alcohols. Pharmaceutical Research.

    • Key Insight: Experimental protocols for the synthesis of chloromethyl-derived linkers.[10][4]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Deactivation of 1-(Chloromethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do not dispose of 1-(Chloromethyl)piperidine-2,6-dione down the drain.

This compound is a reactive electrophile and an alkylating agent . Upon contact with moisture, it hydrolyzes to release Hydrochloric Acid (HCl) and Formaldehyde , both of which present severe health and regulatory hazards.

Immediate "Do's and Don'ts"
CategoryDirective
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture Sensitive.
Segregation Segregate as Halogenated Organic Waste . Do NOT mix with alcohols (risk of forming alkyl chloromethyl ethers).[1]
Spills Cover with solid sodium bicarbonate or lime to neutralize potential acid generation. Absorb with vermiculite.
PPE Double nitrile gloves, chemical splash goggles, and lab coat required. Handle only in a fume hood.

Chemical Profile & Risk Assessment

To manage this waste effectively, you must understand the chemical causality of its hazards.[2]

  • Compound: 1-(Chloromethyl)piperidine-2,6-dione[1]

  • Functional Class: N-Chloromethyl imide (Glutarimide derivative).

  • Reactivity Logic: The N-CH₂-Cl bond is highly polarized. The chlorine is a good leaving group, making the methylene carbon highly electrophilic.

  • Decomposition Pathway: When exposed to water or aqueous waste streams, the compound undergoes hydrolysis:

    
    [1]
    

Critical Hazard Note: If this hydrolysis occurs in an acidic environment containing chloride ions, there is a theoretical risk of forming Bis(chloromethyl)ether (BCME) , a potent human carcinogen, via the reaction of formaldehyde with HCl.[1] Therefore, all decontamination must occur in an alkaline medium to neutralize HCl immediately.

Waste Classification & Segregation

For regulatory purposes (RCRA in the US, or local equivalents), classify the bulk material as follows:

ParameterClassificationCode (Typical)
Primary Hazard Corrosive / ToxicD002 (Corrosivity)
Waste Stream Halogenated OrganicF-List or D-List depending on source
Chemical Constituents Glutarimide derivative, Formaldehyde (potential), HCl (potential)--

Operational Disposal Procedures

Scenario A: Bulk Material (Solid or Liquid)

Goal: Transfer liability to a licensed incineration facility without generating secondary hazards in the lab.[1]

  • Do Not Quench: Do not attempt to chemically deactivate large quantities (>5g) in the lab due to exotherm and gas generation (Formaldehyde/HCl).[1]

  • Packaging: Place the material in its original container if possible. If not, transfer to a high-density polyethylene (HDPE) or glass container.[1]

  • Labeling: Label clearly as:

    • 1-(Chloromethyl)piperidine-2,6-dione[1]

    • Hazard: Corrosive, Toxic, Moisture Sensitive

    • Warning: Contains Halogens[1]

  • Secondary Containment: Place the primary container inside a sealable bag (Zip-lock) and then into a secondary waste bin.

  • Disposal: Hand off to your site's Hazardous Waste Management team for High-Temperature Incineration .

Scenario B: Glassware & Residue Deactivation (Quenching)

Goal: Safely clean spatulas, flasks, and syringes before removing them from the fume hood.

The Quenching Solution: 5% Aqueous Sodium Bicarbonate (


) or 1M Sodium Hydroxide (

).[1]
  • Why Base? It neutralizes the HCl byproduct immediately, preventing the formation of carcinogenic ethers.[1]

Step-by-Step Protocol:

  • Setup: Place a waste beaker containing the basic solution in the fume hood.

  • Rinse: Slowly rinse the contaminated glassware with the basic solution.

    • Observation: You may see slight bubbling (

      
       from bicarbonate) or heat generation.[1]
      
  • Soak: Let the glassware soak for 1 hour. This ensures complete hydrolysis of the N-chloromethyl bond.

  • Test: Check the pH of the waste solution. It should remain basic (pH > 8).[1] If acidic, add more base.

  • Final Wash: Rinse glassware with water, then acetone/ethanol.

  • Waste Disposal: The quenching solution (now containing formaldehyde, glutarimide, and salt) should be collected as Aqueous Chemical Waste (Non-Halogenated, unless mixed with other solvents).[1] Do not pour down the drain due to formaldehyde content.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for assessing and processing this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-(Chloromethyl)piperidine-2,6-dione Decision Is it Bulk Material (>1g) or Residue? Start->Decision BulkPath Bulk / Pure Chemical Decision->BulkPath Bulk ResiduePath Glassware / Trace Residue Decision->ResiduePath Residue Pack Pack in HDPE/Glass Double Bag BulkPath->Pack QuenchPrep Prepare Quench Soln: 5% NaHCO3 or 1M NaOH ResiduePath->QuenchPrep Label Label: 'Halogenated Organic' 'Moisture Sensitive' Pack->Label Ship Ship for High-Temp Incineration Label->Ship Wash Rinse Glassware (Allow 1 hr soak) QuenchPrep->Wash CheckPH Check pH > 8 (Prevents BCME formation) Wash->CheckPH LiquidWaste Collect Liquid as Aqueous Waste (Formaldehyde) CheckPH->LiquidWaste LiquidWaste->Ship Disposal

Figure 1: Decision matrix for the safe disposal of N-chloromethyl derivatives, prioritizing incineration for bulk waste and basic hydrolysis for equipment decontamination.[1]

Emergency Contingencies

Spill Cleanup (Solid)[1][3]
  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • Protect: Don full PPE (including respiratory protection if dust is visible).

  • Neutralize: Cover the spill with Soda Ash or Calcium Carbonate to neutralize any acid formed by ambient moisture.

  • Collect: Sweep up carefully (avoid raising dust) and place in a hazardous waste container.

  • Clean: Wash the surface with mild soapy water.

Accidental Exposure
  • Skin Contact: Brush off dry particles. Rinse with copious water for 15 minutes.[3] The compound is corrosive; seek medical attention.[4][5]

  • Eye Contact: Flush immediately with water for 15 minutes.[3] Do not use neutralization agents in eyes. Seek emergency care.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Formaldehyde Standards (29 CFR 1910.1048).[1] OSHA.gov. [Link][1]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general hydrolysis protocols of alkylating agents).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.